Technical Documentation Center

2-(Adamantan-1-yl)propan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Adamantan-1-yl)propan-1-amine

Core Science & Biosynthesis

Foundational

The Adamantane Advantage: A Technical Guide to the Viral Inhibition Mechanism of 2-(Adamantan-1-yl)propan-1-amine (Rimantadine)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the mechanism of action of 2-(Adamantan-1-yl)propan-1-amine, an antiviral compound more co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 2-(Adamantan-1-yl)propan-1-amine, an antiviral compound more commonly known as rimantadine. As a member of the adamantane class of antivirals, rimantadine has been a subject of extensive research, particularly for its activity against influenza A virus. This document will dissect its molecular interactions, the structural basis of its inhibitory action, the development of viral resistance, and the experimental methodologies crucial for its study. By synthesizing foundational knowledge with contemporary research, this guide serves as a comprehensive resource for professionals engaged in antiviral drug discovery and development.

Introduction: The Adamantane Scaffold in Antiviral Therapy

The adamantane moiety, a rigid, tricyclic hydrocarbon, offers a unique and valuable scaffold in medicinal chemistry due to its lipophilic nature and predictable three-dimensional structure.[1][2][3] These properties facilitate favorable interactions with biological targets, including viral proteins. 2-(Adamantan-1-yl)propan-1-amine, or rimantadine, is a prominent derivative of adamantane, historically used for the prophylaxis and treatment of influenza A virus infections.[4][5][6] Its α-methyl group distinguishes it from its predecessor, amantadine, and contributes to a more favorable pharmacokinetic profile with fewer side effects.[4][7] While its clinical utility has been challenged by the emergence of resistant strains, the study of rimantadine's mechanism continues to provide critical insights into viral pathogenesis and the principles of antiviral drug design.[1][8]

Core Mechanism of Action: Targeting the Influenza A M2 Proton Channel

The primary antiviral target of rimantadine is the M2 protein of the influenza A virus, a transmembrane protein that forms a pH-gated proton channel.[1][5] This ion channel is critical for the early stages of the viral replication cycle.[1][5]

The Role of the M2 Proton Channel in Viral Uncoating

Upon entry into a host cell via endocytosis, the influenza virion is enclosed within an endosome.[5] The host cell's natural acidification of the endosomal compartment activates the M2 proton channel.[1][5] This activation allows protons to flow from the endosome into the interior of the virion, lowering its internal pH.[1][5] This acidification process is a crucial prerequisite for the dissociation of the viral ribonucleoprotein (RNP) complex from the matrix protein M1, a process known as viral uncoating.[5] The release of the viral genome into the cytoplasm is essential for its subsequent replication.[5]

Rimantadine as a Channel Blocker

Rimantadine exerts its antiviral effect by physically obstructing the M2 proton channel, thereby preventing the influx of protons into the virion.[1][4][9] This inhibition of proton transport halts the acidification of the viral interior, which in turn prevents the uncoating of the viral genome and effectively terminates the replication process at an early stage.[1][4][5] Molecular dynamics simulations have shown that rimantadine is more effective at reducing water density within the channel pore compared to amantadine, which correlates with its lower IC50 value.[9]

The binding site for rimantadine is located within the pore of the M2 channel.[9][10] The lipophilic adamantane cage interacts with hydrophobic residues of the transmembrane domain, while the charged amino group is critical for blocking proton translocation through electrostatic repulsion.[11][12] Key amino acid residues that line the pore and are involved in this interaction include Leu26, Ala30, and Ser31.[9]

cluster_endosome Acidic Endosome (Low pH) cluster_virion Influenza A Virion cluster_inhibition Mechanism of Inhibition H+ H+ M2 M2 Proton Channel H+->M2 Proton Influx RNP Viral RNP M2->RNP pH Drop (Acidification) Block Channel Blockage M2->Block Results in NoUncoating Viral Uncoating Inhibited RNP->NoUncoating Rimantadine Rimantadine Rimantadine->M2 Binds to Pore Block->H+ Prevents

Caption: Mechanism of Rimantadine Action on the Influenza A M2 Channel.

Viral Resistance to Rimantadine

The widespread use of adamantanes has led to the emergence of resistant influenza A virus strains, significantly limiting their clinical effectiveness.[1] Resistance primarily arises from single amino acid substitutions in the transmembrane domain of the M2 protein.[4][13]

Key Resistance Mutations

The most prevalent and significant resistance mutation is the substitution of serine at position 31 with asparagine (S31N).[4][14][15] This mutation is found in the vast majority of currently circulating influenza A viruses.[15] Other mutations that confer resistance, though less common, include L26F, V27A, A30T, and G34E.[13][14]

Mechanisms of Resistance

There are two primary mechanisms by which these mutations confer resistance:

  • Loss of Drug Binding: Mutations like S31N alter the binding pocket within the M2 channel, sterically hindering or preventing rimantadine from binding effectively.[11]

  • Altered Channel Properties: Mutations such as V27A increase the volume of the binding pocket.[11] While the drug may still bind, it remains more mobile and is unable to effectively block the passage of protons.[11]

The high frequency of resistance has spurred research into second-generation adamantane derivatives designed to be effective against these resistant strains.[14][15][16]

Structure-Activity Relationship (SAR) of Adamantane Amines

The antiviral activity of adamantane derivatives is highly dependent on their chemical structure. Key SAR insights include:

  • The Amino Group: The primary amine is essential for activity. Replacement with hydroxyl, sulfhydryl, cyano, or halogen groups results in inactive compounds.[7]

  • The Adamantane Cage: The bulky, lipophilic adamantane core is crucial for binding to the hydrophobic pocket of the M2 channel.[2][3]

  • Substitutions on the Amino Group: N-alkyl and N,N-dialkyl derivatives generally retain antiviral activity similar to the parent compound.[7] However, N-acyl derivatives, with the exception of glycyl derivatives, typically show decreased activity.[7]

  • Position of the Amino Group: The position of the amino group on the adamantane scaffold influences activity.

  • Stereochemistry: For rimantadine, both the R and S enantiomers exhibit similar binding affinity and antiviral efficacy, and the commercially available drug is a racemic mixture.[4]

Experimental Protocols for Studying Rimantadine's Antiviral Activity

A variety of in vitro assays are employed to characterize the antiviral activity and mechanism of action of rimantadine and its analogs.

Plaque Reduction Assay

This is the gold-standard assay for quantifying the ability of a compound to inhibit viral replication.

Principle: This assay measures the reduction in the formation of viral plaques (localized areas of cell death) in a monolayer of host cells in the presence of the test compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed a 6-well or 12-well plate with a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) to achieve a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the influenza A virus stock.

  • Infection: Remove the growth medium from the cells and infect the monolayer with a low multiplicity of infection (MOI) of the virus. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: Prepare various concentrations of rimantadine in an overlay medium (e.g., agarose or methylcellulose).

  • Overlay: After the adsorption period, remove the viral inoculum and overlay the cells with the medium containing the test compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed in the virus control wells.

  • Staining and Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution such as crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The 50% effective concentration (EC50) is then determined.

cluster_workflow Plaque Reduction Assay Workflow A 1. Seed Host Cells (e.g., MDCK) B 2. Infect with Influenza A Virus A->B C 3. Add Overlay Medium with Rimantadine B->C D 4. Incubate (2-3 days) C->D E 5. Fix and Stain (e.g., Crystal Violet) D->E F 6. Count Plaques and Calculate EC50 E->F

Caption: Workflow for a Plaque Reduction Assay.

M2 Ion Channel Activity Assays

Directly assessing the inhibition of the M2 ion channel can be achieved through electrophysiological techniques or cell-based assays.

5.2.1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Principle: This electrophysiological method measures the ion flow across the cell membrane of Xenopus laevis oocytes expressing the M2 protein. Inhibition of this current by rimantadine provides a direct measure of channel blockade.[14][16]

Step-by-Step Methodology:

  • Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.

  • cRNA Injection: Microinject oocytes with cRNA encoding the influenza A M2 protein.

  • Incubation: Incubate the oocytes for 2-4 days to allow for protein expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two electrodes (one for voltage clamping and one for current recording).

  • pH Activation: Perfuse the chamber with a low pH buffer to activate the M2 proton current.

  • Compound Application: Introduce rimantadine at various concentrations into the perfusion buffer and record the change in current.

  • Data Analysis: Determine the concentration-dependent inhibition of the M2-mediated current to calculate the IC50 value.

5.2.2. Liposomal Proton Flux Assay

Principle: This cell-free assay reconstitutes the purified M2 protein into artificial lipid vesicles (liposomes) containing a pH-sensitive fluorescent dye. The influx of protons into the liposomes is monitored by a change in fluorescence, and the inhibitory effect of rimantadine on this process is quantified.[17]

Step-by-Step Methodology:

  • M2 Protein Expression and Purification: Express and purify the M2 protein.

  • Liposome Preparation: Prepare liposomes containing a pH-sensitive fluorescent dye (e.g., pyranine).

  • Reconstitution: Reconstitute the purified M2 protein into the liposomes.

  • Assay Initiation: Create a pH gradient by adding an acidic buffer to the exterior of the liposomes.

  • Fluorescence Measurement: Monitor the change in fluorescence over time as protons enter the liposomes through the M2 channels.

  • Inhibition Measurement: Perform the assay in the presence of varying concentrations of rimantadine and measure the reduction in the rate of fluorescence change.

  • Data Analysis: Calculate the percentage of inhibition of proton flux and determine the IC50 value.

Broader Antiviral Spectrum and Future Directions

While the primary and most well-characterized activity of rimantadine is against influenza A, research has explored its efficacy against other viruses. Some studies have investigated the in vitro activity of adamantane derivatives against SARS-CoV-2, suggesting that these compounds may have broader antiviral potential.[18] However, the mechanisms of action against other viruses are less understood and may differ from the M2 channel inhibition observed in influenza A. For instance, some adamantane analogs have been shown to inhibit viral entry or the colocalization of M2 and M1 proteins required for viral assembly.[19]

The challenge of widespread resistance to first-generation adamantanes has driven the development of novel derivatives.[8] Strategies include modifying the adamantane scaffold to improve binding to resistant M2 channels or designing compounds with dual mechanisms of action, combining direct M2 inhibition with immunomodulatory effects.[20]

Conclusion

2-(Adamantan-1-yl)propan-1-amine (rimantadine) remains a cornerstone for understanding the principles of viral ion channel inhibition. Its well-defined mechanism of action against the influenza A M2 proton channel provides a clear model for structure-based drug design. While resistance has curtailed its clinical use, the knowledge gained from studying rimantadine continues to inform the development of new antiviral agents targeting both influenza and other viral pathogens. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of adamantane-based antivirals and their viral targets.

References

  • Rimantadine - Wikipedia.
  • Antiviral Properties of Adamantane Derivatives: A Technical Guide - Benchchem.
  • How amantadine and rimantadine inhibit proton transport in the M2 protein channel - PubMed.
  • What is the mechanism of Rimantadine Hydrochloride? - Patsnap Synapse.
  • Flumadine: Uses, Side Effects & Dosage - Healio.
  • Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel | PNAS.
  • Flumadine® Tablets (rimantadine hydrochloride tablets) Flumadine® Syrup (rimantadine hydrochloride syrup - accessdata.fda.gov.
  • How Do Aminoadamantanes Block the Influenza M2 Channel, and How Does Resistance Develop? | Journal of the American Chemical Society.
  • Rimantadine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD.
  • Molecular biophysics and inhibition mechanism of influenza virus A M2 viroporin by adamantane-based drugs – Challenges in designing antiviral agents - PMC.
  • Structure and inhibition of the drug-resistant S31N mutant of the M2 ion channel of influenza A virus | PNAS.
  • Mechanism of drug inhibition and drug resistance of influenza A M2 channel - PNAS.
  • Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics | Journal of the American Chemical Society.
  • Adamantane resistance in seasonal human influenza A viruses from Calgary, Alberta (January 2007 to August 2008) - PMC.
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC.
  • Amantadine derivative Amt-1 enhances antiviral defense against influenza A virus via Nrf2/HO-1 pathway - PubMed.
  • Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2 S31N -Based Drug Resistance - bioRxiv.
  • Different modes of inhibition by adamantane amine derivatives and natural polyamines of the functionally reconstituted influenza virus M2 proton channel protein - PubMed.
  • Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
  • Antiviral agents. 2. Structure-activity relationships of compounds related to 1-adamantanamine - PubMed.
  • Different structures of adamantyl amine derivatives as antiviral drugs - ResearchGate.
  • SAR of Adamantane Amines - Pharmacy 180.
  • eScholarship@UMassChan - Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection.
  • Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel - PMC.
  • Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed.
  • Antiviral agents. 2. Structure-activity relations of compounds related to 1-adamantanamine | Journal of Medicinal Chemistry - ACS Publications.
  • In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound.
  • Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines - PMC.
  • Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity - ResearchGate.
  • Synthesis, antimicrobial and antiviral testing of some new 1-adamantyl analogues - PMC.
  • Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives - PubMed.
  • Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2S31N-Based Drug Resistance | Request PDF - ResearchGate.
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI.

Sources

Exploratory

Pharmacokinetics and In Vivo Distribution of 2-(Adamantan-1-yl)propan-1-amine: A Technical Guide

Executive Summary For researchers and drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of adamantane derivatives is critical for rational drug design. 2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of adamantane derivatives is critical for rational drug design. 2-(Adamantan-1-yl)propan-1-amine is a primary amine appended to a rigid, three-dimensional tricyclo[3.3.1.1]decane (adamantane) cage via a propyl linker. This structural motif fundamentally alters the molecule's pharmacokinetics. By acting as a1, the adamantane core enhances membrane permeability, drives extensive tissue partitioning, and provides steric shielding against enzymatic degradation[1]. This whitepaper synthesizes the physicochemical drivers, in vivo distribution dynamics, and self-validating experimental protocols required to accurately profile this compound.

Structural Pharmacokinetics & Causality

The "Lipophilic Bullet" Effect

The core pharmacokinetic driver of 2-(Adamantan-1-yl)propan-1-amine is its adamantane scaffold. In medicinal chemistry, appending an adamantane group is a proven strategy to increase a pharmacophore's partition coefficient (LogP), thereby 2[2].

Unlike its structural cousin rimantadine (1-(1-adamantyl)ethanamine), which features a shorter ethyl linker, 2-(Adamantan-1-yl)propan-1-amine utilizes a propyl chain. This beta-substitution pattern slightly reduces the immediate steric hindrance around the primary amine while increasing the overall lipophilicity.

Metabolic Stability

The bulky, sterically hindered nature of the adamantane cage 3 by monoamine oxidases or hepatic CYP450 enzymes[3]. Consequently, adamantane amines are often 4, which necessitates careful dose adjustments in subjects with renal impairment[4].

In Vivo Distribution Dynamics

Adamantane-derived amines are characterized by an exceptionally 5[5]. Because 2-(Adamantan-1-yl)propan-1-amine is highly lipophilic, it does not remain confined to the systemic plasma compartment. Instead, it rapidly partitions into lipid-rich peripheral tissues.

Crucially, this lipophilicity facilitates rapid diffusion across the blood-brain barrier (BBB), resulting in6[6]. Once in the CNS, the molecule's size and shape allow it to interact with lipophilic binding pockets, such as the pore of the NMDA receptor or viral ion channels.

InVivo_Distribution Admin Oral Administration 2-(Adamantan-1-yl)propan-1-amine GI GI Tract Absorption (Lipid-driven Diffusion) Admin->GI Plasma Systemic Plasma Compartment GI->Plasma High Bioavailability Liver Hepatic Processing (CYP450 / Phase I) Plasma->Liver Clearance Kidney Renal Excretion (Unchanged & Metabolites) Plasma->Kidney Elimination Tissue Peripheral Tissues (High Vd Accumulation) Plasma->Tissue Tissue Partitioning BBB Blood-Brain Barrier (Rapid Penetration) Plasma->BBB Lipophilic Crossing Liver->Plasma Metabolites CNS CNS Target Engagement (Receptors/Ion Channels) BBB->CNS

Caption: In vivo distribution pathway of 2-(Adamantan-1-yl)propan-1-amine demonstrating extensive tissue partitioning.

Comparative Pharmacokinetic Data

To contextualize the PK profile of 2-(Adamantan-1-yl)propan-1-amine, we must compare it against established clinical benchmarks. The addition of the propyl chain predictably increases LogP and Vd relative to its predecessors, resulting in a prolonged elimination half-life[7].

ParameterAmantadineRimantadine2-(Adamantan-1-yl)propan-1-amine (Extrapolated)
Structure 1-aminoadamantane1-(1-adamantyl)ethanamine2-(adamantan-1-yl)propan-1-amine
LogP (Lipophilicity) ~2.4~2.8~3.2
Oral Bioavailability (F) >90%>90%>85%
Tmax (Hours) 2 - 466 - 8
Volume of Distribution (Vd) 3 - 8 L/kg17 - 25 L/kg>25 L/kg
Half-life (t½) 16 ± 6 hours24.8 - 36.5 hours30 - 45 hours
Primary Clearance Renal (Unchanged)Hepatic / RenalHepatic / Renal

Self-Validating Experimental Methodologies

When designing PK workflows for adamantane-based primary amines, researchers must account for their unique physicochemical behavior. The high lipophilicity means plasma concentrations drop rapidly during the distribution phase, requiring highly sensitive lower limits of quantification (LLOQ) in the bioanalytical assay.

Protocol: In Vivo PK and Tissue Distribution Assay (Rodent Model)

Step 1: Dosing Formulation & Administration

  • Action: Formulate 2-(Adamantan-1-yl)propan-1-amine in a mildly acidic vehicle (e.g., 0.5% methylcellulose with 0.1N HCl) for oral (PO) and intravenous (IV) dosing.

  • Causality: The free base of the compound is highly lipophilic and poorly soluble in neutral aqueous buffers. Mild acidification protonates the primary amine, creating a soluble salt that ensures accurate, uniform dosing without precipitation in the IV line.

Step 2: Serial Sampling & Tissue Harvesting

  • Action: Collect whole blood via saphenous vein at serial time points (0.25, 0.5, 1, 2, 4, 8, 24, 48 hours). At terminal time points, perfuse the animal with cold saline and harvest the brain.

  • Causality: Saline perfusion is mandatory prior to brain extraction. Without perfusion, residual blood in the cerebral vasculature will artificially inflate the measured brain concentration, invalidating the calculated blood-brain barrier penetration ratio (Kp).

Step 3: Protein Precipitation & Extraction

  • Action: To 50 µL of plasma or brain homogenate, add 150 µL of cold acetonitrile containing a stable-isotope-labeled internal standard (e.g., Adamantane-d15-amine). Vortex for 5 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Causality: Highly lipophilic adamantane drugs bind extensively to plasma and tissue proteins. A 3:1 ratio of organic solvent is required to completely denature these proteins and release the bound drug into the supernatant. The internal standard normalizes extraction recovery and compensates for matrix-specific ionization suppression, ensuring the assay is self-validating.

Step 4: LC-MS/MS Quantification

  • Action: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) in positive ion mode.

  • Causality: The adamantane cage lacks a conjugated pi-electron system, rendering traditional HPLC-UV detection useless. ESI+ is mandated because the primary amine readily accepts a proton, yielding a strong[M+H]+ precursor ion for highly sensitive Multiple Reaction Monitoring (MRM) quantification.

PK_Protocol Step1 1. Dosing & Sampling IV/PO administration & serial blood/brain collection Step2 2. Tissue Homogenization Mechanical disruption in aqueous buffer Step1->Step2 Step3 3. Protein Precipitation Acetonitrile addition to release bound drug Step2->Step3 Step4 4. Centrifugation & Extraction Isolate supernatant containing adamantane amine Step3->Step4 Step5 5. LC-MS/MS Analysis Positive ESI mode for [M+H]+ quantification Step4->Step5 Step6 6. Pharmacokinetic Modeling Non-compartmental analysis (NCA) for Vd, CL, t1/2 Step5->Step6

Caption: Step-by-step workflow for in vivo pharmacokinetic profiling and LC-MS/MS analysis.

Sources

Foundational

blood-brain barrier permeability of 2-(Adamantan-1-yl)propan-1-amine

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 2-(Adamantan-1-yl)propan-1-amine Introduction: The Adamantane Moiety and the CNS Challenge The adamantane scaffold, a rigid, lipophilic, tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 2-(Adamantan-1-yl)propan-1-amine

Introduction: The Adamantane Moiety and the CNS Challenge

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, has become a privileged structure in medicinal chemistry, particularly for central nervous system (CNS) targets.[1][2][3] Its unique three-dimensional structure and physicochemical properties often enhance metabolic stability and, crucially, the ability of a molecule to cross the blood-brain barrier (BBB).[1][3] The molecule 2-(Adamantan-1-yl)propan-1-amine is a novel compound incorporating this scaffold. While its specific therapeutic target is beyond the scope of this guide, its potential as a CNS-active agent necessitates a rigorous and multi-faceted evaluation of its ability to permeate the BBB.

The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS.[4] For a CNS drug to be effective, it must overcome this barrier to reach its target in therapeutically relevant concentrations. This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the BBB permeability of 2-(Adamantan-1-yl)propan-1-amine, integrating theoretical, in silico, in vitro, and in vivo methodologies.

Part 1: Theoretical and In Silico Profiling

Before committing to resource-intensive experimental work, a thorough theoretical and computational analysis is essential to predict the likelihood of BBB penetration. This initial phase helps to form a testable hypothesis.

Physicochemical Property Assessment

The permeability of a compound across the BBB is heavily influenced by its fundamental physicochemical properties.[4][5] Several key parameters, often guided by frameworks like Lipinski's Rule of Five, provide a first-pass assessment of "drug-likeness" and CNS penetration potential.[6][7] For CNS-active drugs, these rules are often more stringent.[8][9]

Key properties to calculate for 2-(Adamantan-1-yl)propan-1-amine include:

  • Molecular Weight (MW): Small molecules (< 400-500 Da) are more likely to cross the BBB via passive diffusion.[4]

  • Lipophilicity (logP): A measure of a compound's partitioning between an octanol and aqueous phase. An optimal logP for CNS drugs is often cited to be around 2-3.[10] Excessive lipophilicity can lead to non-specific binding and reduced free concentration.[4]

  • Topological Polar Surface Area (TPSA): A descriptor of the surface area occupied by polar atoms. A TPSA of less than 70-90 Ų is generally considered favorable for BBB penetration.[11]

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): Fewer hydrogen bonds correlate with better penetration.[4][12]

  • pKa: The ionization state of the primary amine at physiological pH (7.4) is critical, as only the neutral, unionized species can typically cross the membrane via passive diffusion.[5]

Table 1: Predicted Physicochemical Properties of 2-(Adamantan-1-yl)propan-1-amine

PropertyPredicted ValueImplication for BBB Permeability
Molecular FormulaC₁₃H₂₃N-
Molecular Weight193.33 g/mol Favorable (<400 Da)
cLogP~3.5 - 4.0Moderately high; suggests good lipophilicity
TPSA~26.0 ŲHighly Favorable (<70 Ų)
H-Bond Donors1 (from -NH₂)Favorable (≤3)
H-Bond Acceptors1 (from N)Favorable (≤7)
pKa~10.0 - 10.5Primarily ionized at pH 7.4; may limit passive diffusion

Note: cLogP and pKa are estimated values from standard cheminformatics software.

Initial Hypothesis: Based on its low molecular weight, low TPSA, and acceptable hydrogen bonding capacity, the molecule has several features conducive to BBB penetration. However, its high basicity (pKa) means it will be predominantly protonated at physiological pH, which could be a significant limiting factor for passive diffusion.

In Silico Permeability Modeling

Computational models provide a rapid, cost-effective way to predict BBB permeability, often expressed as logBB (the logarithm of the brain-to-blood concentration ratio) or logPS (permeability-surface area product).[13][14] These models leverage large datasets of compounds with known permeability and use machine learning algorithms (e.g., Random Forest, Support Vector Machines, Deep Neural Networks) to build predictive Quantitative Structure-Activity Relationship (QSAR) models.[15][16]

Workflow:

  • Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for 2-(Adamantan-1-yl)propan-1-amine.

  • Input the structure into various pre-trained, publicly available, or commercial BBB permeability prediction models.

  • Analyze the output (e.g., a binary prediction of "BBB+" or "BBB-", or a quantitative logBB value).

These models often consider a wider range of molecular descriptors beyond basic physicochemical properties, including molecular geometry and connectivity, which can hint at interactions with transporters.[11][17]

Part 2: In Vitro Experimental Assessment

In vitro models are indispensable for screening and mechanistic investigation. They bridge the gap between theoretical predictions and complex in vivo systems.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA model is a high-throughput, cell-free assay that exclusively measures passive, transcellular permeability.[18][19] It is an excellent first experimental step to validate the potential for passive diffusion predicted by the physicochemical properties. The assay uses a 96-well plate system where a filter support is coated with a lipid mixture (e.g., porcine brain lipid extract) to mimic the BBB membrane.[20][21]

Causality: By isolating passive diffusion, PAMPA provides a clear, uncomplicated measure of the molecule's intrinsic ability to permeate a lipid barrier.[18] If permeability is low in this assay, it is unlikely to be high in vivo unless a specific active uptake mechanism is involved.

Experimental Protocol: PAMPA-BBB

  • Preparation:

    • Prepare a donor solution of 2-(Adamantan-1-yl)propan-1-amine at a known concentration (e.g., 100 µM) in a buffer at pH 7.4.

    • Fill the wells of a 96-well acceptor plate with the same buffer.

  • Membrane Coating:

    • Gently pipette a small volume (~5 µL) of the porcine brain lipid solution onto the filter membrane of the 96-well donor plate.[22]

  • Assay Assembly:

    • Add the donor solution containing the test compound to the wells of the coated donor plate.

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation:

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[19][20]

  • Quantification:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation:

    • Calculate the effective permeability (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_eq) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.

Diagram: PAMPA-BBB Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Donor_Sol Prepare Donor Solution (Compound in Buffer) Coat Coat Donor Plate Filter with Lipid Donor_Sol->Coat Acceptor_Sol Prepare Acceptor Plate (Buffer Only) Assemble Assemble Sandwich: Donor Plate on Acceptor Plate Acceptor_Sol->Assemble Coat->Assemble Incubate Incubate (e.g., 4-18h at RT) Assemble->Incubate Quantify Quantify Concentration (LC-MS/MS) Incubate->Quantify Calculate Calculate Permeability (Pe) Quantify->Calculate

Caption: Workflow for the PAMPA-BBB assay.

Cell-Based Transwell Models

Cell-based models offer a more biologically relevant system by incorporating endothelial cells that form tight junctions and express transporters.[23][24] These models are essential for investigating not only passive permeability but also the potential roles of active influx and efflux transporters (e.g., P-glycoprotein).

Models can range in complexity:

  • Monolayer Models: A single layer of brain endothelial cells (e.g., immortalized human hCMEC/D3 or mouse bEnd3 cells) is cultured on a microporous Transwell insert.[24][25]

  • Co-culture Models: Endothelial cells are cultured on the insert, while astrocytes and/or pericytes are cultured on the bottom of the well, providing paracrine signaling that promotes a tighter barrier.[24][26]

Causality: Moving to a cell-based model is the logical next step to understand how the biological components of the BBB influence the compound's transport. A significant drop in permeability compared to PAMPA may suggest the compound is a substrate for efflux pumps.

Experimental Protocol: Co-Culture Transwell Assay

  • Cell Seeding:

    • Coat the bottom of a 24-well plate with a suitable extracellular matrix (e.g., collagen) and seed with astrocytes/pericytes.

    • Coat the apical side of a Transwell insert (0.4 µm pore size) and seed with brain endothelial cells.[25]

  • Barrier Formation:

    • Culture the cells for several days until a confluent monolayer with a high Transendothelial Electrical Resistance (TEER) value is formed (e.g., >150 Ω x cm²).[26][27] TEER is measured to confirm the integrity of the tight junctions.

  • Permeability Experiment:

    • Replace the medium in the apical (donor) chamber with medium containing 2-(Adamantan-1-yl)propan-1-amine.

    • Include a paracellular marker (e.g., Lucifer Yellow) to monitor barrier integrity throughout the experiment.

    • At various time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (acceptor) chamber.

  • Quantification & Calculation:

    • Analyze the concentration of the test compound in the acceptor samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state rate of appearance of the compound in the acceptor chamber, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

Diagram: Co-culture Transwell BBB Model

Caption: A co-culture model of the BBB in a Transwell insert.

Part 3: In Vivo and Ex Vivo Validation

While in vitro models are powerful screening tools, in vivo experiments are the gold standard for confirming BBB permeability in a complete physiological system.[28]

In Situ Brain Perfusion

This technique allows for precise control over the composition of the perfusate delivered to the brain vasculature and provides a quantitative measure of the brain uptake rate (K_in) or permeability-surface area product (PS).[29][30][31] It involves surgically isolating the carotid artery in an anesthetized rodent and replacing the blood supply to one hemisphere with a controlled, artificial perfusate containing the test compound.[29][32]

Causality: This method eliminates confounding factors from peripheral metabolism and protein binding that occur with systemic injections. It provides a direct and highly quantitative measure of the rate of transport across the BBB itself.[29]

Experimental Protocol: In Situ Brain Perfusion (Rat Model)

  • Animal Preparation:

    • Anesthetize a male Sprague-Dawley rat.

    • Surgically expose the common carotid artery.

  • Catheterization:

    • Ligate the external carotid artery and place a catheter retrograde into the artery.[32]

    • Begin perfusion with a warm (37°C), oxygenated saline buffer to wash out the blood.

  • Compound Perfusion:

    • Switch to the perfusion buffer containing a known concentration of 2-(Adamantan-1-yl)propan-1-amine and a vascular space marker (e.g., [¹⁴C]-sucrose).

    • Perfuse for a short, defined period (e.g., 5-300 seconds).[32]

  • Sample Collection:

    • At the end of the perfusion, decapitate the animal and rapidly dissect the brain.

    • Collect a sample of the perfusate.

  • Analysis:

    • Homogenize the brain tissue and analyze the concentration of the test compound and the marker via LC-MS/MS and scintillation counting, respectively.

  • Calculation:

    • The brain uptake clearance (K_in) is calculated using the equation: K_in = (C_br - V_v * C_pf) / (C_pf * t) Where C_br is the concentration in brain tissue, V_v is the vascular volume determined by the marker, C_pf is the concentration in the perfusate, and t is the perfusion time.

Diagram: Principle of In Situ Brain Perfusion

InSitu_Perfusion Pump Perfusion Pump (Test Compound + Marker) Carotid Common Carotid Artery Pump->Carotid Catheter Heart Systemic Circulation (Bypassed) Heart->Carotid Ligated Brain Brain Hemisphere Carotid->Brain Perfusion

Caption: Simplified schematic of the in situ brain perfusion setup.

Part 4: Data Integration and Interpretation

A successful assessment requires synthesizing the data from all stages. The results should be compiled to build a comprehensive permeability profile.

Table 2: Hypothetical Integrated Data Profile for 2-(Adamantan-1-yl)propan-1-amine

Assay / ModelKey ParameterHypothetical ResultInterpretation
Theoretical cLogP / TPSA3.8 / 26 ŲPhysicochemically favorable for passive diffusion.
In Silico Predicted logBB+0.1Borderline; suggests the compound may cross the BBB.
PAMPA-BBB Pe (10⁻⁶ cm/s)15.2High passive permeability. The lipophilic adamantane cage effectively crosses the artificial lipid membrane.
Transwell (hCMEC/D3) Papp (10⁻⁶ cm/s)1.8Low apparent permeability. Significant drop from PAMPA suggests active efflux (e.g., P-gp substrate).
In Situ Perfusion K_in (µL/min/g)25.5Moderate brain uptake. Suggests that despite efflux, a portion of the compound successfully enters the brain parenchyma.

References

  • Vertex AI Search. (n.d.). Various In Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. Retrieved April 3, 2026.
  • Vertex AI Search. (n.d.). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Retrieved April 3, 2026.
  • Vertex AI Search. (n.d.). Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies - Frontiers. Retrieved April 3, 2026.
  • Vertex AI Search. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. Retrieved April 3, 2026.
  • Vertex AI Search. (n.d.). Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction. Retrieved April 3, 2026.
  • Patsnap Synapse. (2025, May 21). What characteristics of compounds cross the blood-brain barrier?. Retrieved April 3, 2026.
  • The Science and Information (SAI) Organization. (n.d.). A Computational Prediction Model of Blood-Brain Barrier Penetration Based on Machine Learning Approaches. Retrieved April 3, 2026.
  • ACS Publications. (n.d.). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms | Journal of Medicinal Chemistry. Retrieved April 3, 2026.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved April 3, 2026.
  • IEEE Xplore. (n.d.). 5 Computational approaches to the prediction of the blood–brain distribution and design of targeted drugs. Retrieved April 3, 2026.
  • Vertex AI Search. (n.d.). 2.8. Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). Retrieved April 3, 2026.
  • PubMed. (2001, August 15). In vivo measurement of blood-brain barrier permeability. Retrieved April 3, 2026.
  • Visikol. (2024, April 8). In Vitro Blood Brain Barrier Permeability Assessment. Retrieved April 3, 2026.
  • PMC. (2025, March 27). Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models. Retrieved April 3, 2026.
  • PMC. (n.d.). In vivo methods for imaging blood–brain barrier function and dysfunction. Retrieved April 3, 2026.
  • Vertex AI Search. (n.d.).
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved April 3, 2026.
  • bioRxiv. (2026, February 17). TITAN-BBB: Predicting BBB Permeability using Multi-Modal Deep-Learning Models. Retrieved April 3, 2026.
  • ACS Publications. (2013, February 25). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives | Chemical Reviews. Retrieved April 3, 2026.
  • Patsnap Synapse. (2025, May 21). What are the exceptions to Lipinski's Rule of 5?. Retrieved April 3, 2026.
  • Academica-e. (n.d.). Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies. Retrieved April 3, 2026.
  • PMC - NIH. (n.d.). Quantification of In Vitro Blood-Brain Barrier Permeability. Retrieved April 3, 2026.
  • ISMRM. (n.d.). Quantification of blood-brain barrier permeability in the mouse brain in vivo Introduction Methods Results and Discussion Proc. Retrieved April 3, 2026.
  • MDPI. (2025, December 28). Integrative Profiling for BBB Permeability Using Capillary Electrochromatography, Experimental Physicochemical Parameters, and Ensemble Machine Learning. Retrieved April 3, 2026.
  • PMC. (2025, March 14). Protocol for mouse carotid artery perfusion for in situ brain tissue fixation and parallel unfixed tissue collection. Retrieved April 3, 2026.
  • Frontiers. (n.d.). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Retrieved April 3, 2026.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved April 3, 2026.
  • Springer Nature Experiments. (n.d.). In Situ Brain Perfusion Technique. Retrieved April 3, 2026.
  • Ovid. (n.d.). Investigating molecular features that influence blood − brain barrier permeability of compounds. Retrieved April 3, 2026.
  • PMC. (2023, December 1).
  • Sabinet African Journals. (n.d.). Physicochemical properties of drugs and membrane permeability : review article. Retrieved April 3, 2026.
  • pmf.ni.ac.rs. (2020, October 29). Lipinski's rule of five, famous extensions and famous exceptions. Retrieved April 3, 2026.
  • UKnowledge. (n.d.). Methods to Quantify Nanomaterial Association with, and Distribution across, the Blood-Brain Barrier in Vivo. Retrieved April 3, 2026.
  • Vertex AI Search. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Retrieved April 3, 2026.
  • Vertex AI Search. (2024, December 28).
  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved April 3, 2026.
  • ResearchGate. (n.d.). (PDF) Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. Retrieved April 3, 2026.
  • Semantic Scholar. (n.d.). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Retrieved April 3, 2026.
  • Vertex AI Search. (n.d.). Lead- and drug-like compounds: the rule-of-five revolution. Retrieved April 3, 2026.
  • MDPI. (2017, February 16). Adamantane in Drug Delivery Systems and Surface Recognition. Retrieved April 3, 2026.
  • Benchchem. (n.d.). Synthesis of 2-Adamantyl-Containing Amines: Application Notes and Protocols for Researchers. Retrieved April 3, 2026.
  • AiFChem. (n.d.). 933735-80-9 | 2-(Adamantan-1-yl)propan-1-amine. Retrieved April 3, 2026.
  • ResearchGate. (2026, March 17). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. Retrieved April 3, 2026.
  • PMC. (2022, March 4). Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. Retrieved April 3, 2026.
  • PubMed. (n.d.). Permeability of the Blood-Brain Barrier: Molecular Mechanism of Transport of Drugs and Physiologically Important Compounds. Retrieved April 3, 2026.
  • PMC. (n.d.).

Sources

Exploratory

2-(Adamantan-1-yl)propan-1-amine: A Comprehensive Technical Guide to NMDA Receptor Binding Affinity Assays

Executive Summary The development of neuroprotective agents targeting the N-methyl-D-aspartate receptor (NMDAR) has historically been challenged by the fine line between therapeutic efficacy and psychotomimetic toxicity....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of neuroprotective agents targeting the N-methyl-D-aspartate receptor (NMDAR) has historically been challenged by the fine line between therapeutic efficacy and psychotomimetic toxicity. Adamantane derivatives—most notably amantadine, rimantadine, and memantine—have emerged as a privileged class of uncompetitive, low-to-moderate affinity open-channel blockers[1].

2-(Adamantan-1-yl)propan-1-amine is a structurally distinct homologue within this family. By featuring a branched 2-propanyl chain linking the highly lipophilic adamantane cage to the primary amine, this molecule exhibits unique steric and electronic properties. This guide provides an in-depth technical framework for researchers conducting binding affinity and functional assays on 2-(Adamantan-1-yl)propan-1-amine, detailing the causality behind experimental design, self-validating protocols, and the structure-activity relationship (SAR) governing its interaction with the NMDAR pore.

Mechanistic Grounding: NMDAR Pharmacology & Adamantane SAR

To design an effective binding assay, one must first understand the precise physicochemical interactions between the ligand and the receptor. The NMDAR is a ligand-gated ion channel (typically a GluN1/GluN2 heterotetramer) that requires both glutamate and glycine for activation[2].

Adamantane amines do not bind to the agonist sites. Instead, they act as uncompetitive antagonists at the phencyclidine (PCP) binding site located deep within the ion channel pore[3].

The Causality of Structural Modifications
  • The Lipophilic Bullet: The adamantane cage provides massive lipophilic bulk, driving the molecule into the hydrophobic pocket of the NMDAR pore[1].

  • The Amine Pharmacophore: The positively charged primary amine interacts via hydrogen bonding and electrostatic attraction with a conserved asparagine (Asn) residue in the M2 re-entrant loop of the channel[4].

  • The 2-Propanyl Linker: Unlike memantine (which features methyl substitutions directly on the cage) or rimantadine (which utilizes an ethyl linker), the 2-propanyl chain of 2-(Adamantan-1-yl)propan-1-amine introduces specific steric hindrance. This structural flexibility alters the drug's "off-rate" (dissociation kinetics). A fast off-rate is critical for clinical safety, as it prevents the pathological accumulation of the drug in the channel (trapping) while still blocking excessive Ca²⁺ influx during excitotoxic events[5].

NMDAR_Mechanism Glutamate Glutamate & Glycine NMDAR NMDA Receptor (Open State) Glutamate->NMDAR Binds & Opens Ca2_Influx Ca2+ Influx NMDAR->Ca2_Influx Allows Excitotoxicity Excitotoxicity / Cell Death Ca2_Influx->Excitotoxicity Overactivation Adamantane 2-(Adamantan-1-yl)propan-1-amine PCP_Site PCP Binding Site (Pore) Adamantane->PCP_Site Enters Open Channel Block Channel Blockade PCP_Site->Block Induces Block->Ca2_Influx Inhibits Neuroprotection Neuroprotection Block->Neuroprotection Promotes

Fig 1: Mechanism of NMDAR blockade and neuroprotection by adamantane derivatives.

Experimental Workflow & Self-Validating Protocols

Because 2-(Adamantan-1-yl)propan-1-amine is an uncompetitive, open-channel blocker, traditional equilibrium binding assays will fail unless the NMDAR channel is artificially forced into an open conformation. The following protocols are engineered as self-validating systems to ensure accurate Ki​ and IC50​ quantification.

Protocol A: Radioligand Competition Binding Assay ([³H]MK-801)

This assay measures the ability of the adamantane derivative to displace [³H]MK-801 (Dizocilpine), a high-affinity NMDAR pore blocker.

Experimental Rationale: MK-801 can only access its binding site if the channel is open. Therefore, the assay buffer must be supplemented with saturating concentrations of glutamate and glycine. Furthermore, endogenous Mg²⁺ must be rigorously washed out during membrane preparation, as Mg²⁺ will compete for the pore and confound the data[3].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize male Wistar rat forebrains in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g for 10 min. Collect the supernatant and centrifuge at 40,000 × g for 20 min. Resuspend the pellet in 5 mM Tris-HCl (pH 7.4) and wash three times to remove endogenous glutamate and Mg²⁺.

  • Assay Buffer: 5 mM HEPES (pH 7.4), supplemented with 10 µM L-glutamate and 10 µM glycine.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 5 nM [³H]MK-801, and varying concentrations of 2-(Adamantan-1-yl)propan-1-amine (0.1 µM to 300 µM). Incubate at 25°C for 120 minutes to reach equilibrium.

  • Non-Specific Binding (NSB): Define NSB using 10 µM unlabeled MK-801 in parallel control wells.

  • Termination: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash filters three times with 3 mL of ice-cold assay buffer.

  • Quantification: Extract radioactivity using a liquid scintillation cocktail and count in a microplate scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Assay_Workflow Prep Membrane Preparation (Rat Forebrain) Incubation Incubation with [³H]MK-801 + Ligand Prep->Incubation Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Washing Washing (Ice-cold buffer) Filtration->Washing Counting Liquid Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 & Ki Calculation) Counting->Analysis

Fig 2: Step-by-step workflow for [³H]MK-801 radioligand competition binding assays.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

While radioligand binding provides thermodynamic affinity ( Ki​ ), it fails to capture the dynamic, use-dependent nature of adamantane blockers. Patch-clamp electrophysiology is required to determine the functional IC50​ and trapping kinetics[2].

Experimental Rationale: Holding the cell at -70 mV mimics the resting membrane potential, driving the positively charged amine into the pore upon channel opening.

Step-by-Step Methodology:

  • Cell Culture: Use HEK293 cells transiently co-transfected with human GluN1 and GluN2A (or GluN2B) subunits.

  • Solutions:

    • Extracellular: 150 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 10 mM HEPES (pH 7.4). Crucial: Omit Mg²⁺ to prevent basal channel block.

    • Intracellular: 120 mM CsF, 20 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.2). Cs⁺ blocks K⁺ channels, isolating the NMDAR current.

  • Recording: Establish whole-cell configuration. Hold the membrane potential at -70 mV.

  • Perfusion: Use a rapid computer-controlled perfusion system. Apply 100 µM Glutamate + 10 µM Glycine for 3 seconds to establish a baseline inward current.

  • Inhibition: Co-apply the agonist mixture with escalating concentrations of 2-(Adamantan-1-yl)propan-1-amine. Measure the steady-state current reduction to calculate the functional IC50​ .

Quantitative Data Presentation

The binding affinity of 2-(Adamantan-1-yl)propan-1-amine is best understood when benchmarked against its parent structures. The addition of the propan-1-amine chain increases steric bulk compared to amantadine, generally improving affinity, though it remains a moderate-affinity blocker compared to the highly potent (and neurotoxic) MK-801[5],[3].

CompoundStructural ClassificationNMDAR Binding Affinity ( Ki​ )Functional NMDAR Block ( IC50​ )Channel Unblocking Kinetics
Amantadine 1-aminoadamantane10.0 – 41.0 µM~18.6 – 38.9 µMVery Fast
Rimantadine 1-(1-adamantyl)ethanamine~5.0 – 20.0 µM~10.0 – 25.0 µMFast
2-(Adamantan-1-yl)propan-1-amine Propanyl-linked homologue~1.5 – 8.0 µM ~3.0 – 12.0 µM Moderate-Fast
Memantine 3,5-dimethyl-1-aminoadamantane0.5 µM0.5 – 1.0 µMModerate
(+)-MK-801 Dibenzocycloheptene derivative0.03 µM0.12 µMVery Slow (Trapping)

*Values for 2-(Adamantan-1-yl)propan-1-amine are representative extrapolations based on established adamantane Structure-Activity Relationships (SAR) demonstrating that extending the alkyl chain increases lipophilic pore interactions up to a steric threshold.

Conclusion

Assaying the NMDA receptor binding affinity of 2-(Adamantan-1-yl)propan-1-amine requires a meticulous approach that respects the uncompetitive, state-dependent nature of the drug. By utilizing properly controlled [³H]MK-801 displacement assays (ensuring the presence of co-agonists and the absence of Mg²⁺) alongside whole-cell patch-clamp electrophysiology, researchers can accurately map both the thermodynamic affinity and the kinetic profile of this unique adamantane homologue.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, ACS Publications. URL:[Link]

  • Blanpied, T. A., Boeckman, F. A., Aizenman, E., & Johnson, J. W. (1997). "Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block." Journal of Neuroscience. URL:[Link]

  • Joubert, J., et al. (2019). "Structural Analysis, Molecular Modelling and Preliminary Competition Binding Studies of AM-DAN as a NMDA Receptor PCP-Site Fluorescent Ligand." Molecules (via Semantic Scholar). URL:[Link]

  • Glasgow, N. G., et al. (2017). "Memantine and Ketamine Differentially Alter NMDA Receptor Desensitization." Journal of Neuroscience. URL:[Link]

  • Bautista-Aguilera, O. M., et al. (2022). "Novel Multipotent Amantadine–M30D Hybrids with Highly Selective Butyrylcholinesterase Inhibition and Neuroprotective Effects as Effective Anti-Alzheimer’s Agents." ACS Chemical Neuroscience, ACS Publications. URL:[Link]

Sources

Foundational

The In Vitro Toxicity Profile of 2-(Adamantan-1-yl)propan-1-amine in Mammalian Cells: A Technical Guide

Executive Summary As a Senior Application Scientist, evaluating the therapeutic window of adamantane-based primary amines is a critical phase in preclinical drug development. 2-(Adamantan-1-yl)propan-1-amine , a structur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, evaluating the therapeutic window of adamantane-based primary amines is a critical phase in preclinical drug development. 2-(Adamantan-1-yl)propan-1-amine , a structural homologue of rimantadine, features a highly rigid, lipophilic adamantane cage coupled with a propylamine side chain. This structural motif imparts excellent membrane permeability—a highly advantageous trait for crossing biological barriers and targeting viral M2 channels or central nervous system (CNS) receptors. However, this exact lipophilicity is the primary driver of its in vitro cytotoxicity profile.

This whitepaper synthesizes the mechanistic causality, quantitative toxicity benchmarks, and self-validating experimental workflows required to accurately profile the cytotoxicity of 2-(Adamantan-1-yl)propan-1-amine in mammalian cells.

Mechanistic Causality of Adamantane Amine Cytotoxicity

The cytotoxicity of 2-(Adamantan-1-yl)propan-1-amine is not a random, non-specific event; it is governed by its physicochemical properties as a lipophilic weak base. Understanding these mechanisms is essential for interpreting cellular assays correctly.

  • Membranotropic Effects: The bulky, rigid adamantane cage easily intercalates into the hydrophobic core of the phospholipid bilayer. At concentrations exceeding the therapeutic window (typically >50 µM), this integration leads to membrane fluidization, disruption of lipid rafts, and an eventual loss of cellular integrity, as detailed in 1[1].

  • Lysosomal Trapping (Lysosomotropism): The primary amine group (pKa ~10) remains unprotonated in the cytosol but becomes rapidly protonated within the acidic environment of lysosomes. This prevents the molecule from diffusing back out, causing massive intralysosomal accumulation. This lysosomotropism leads to osmotic swelling, lysosomal rupture, and the release of cathepsins into the cytosol, which subsequently triggers apoptosis 2[2].

  • Mitochondrial Depolarization: High intracellular concentrations disrupt the mitochondrial membrane potential ( ΔΨm​ ), leading to the release of cytochrome c and the activation of the intrinsic caspase-dependent apoptotic cascade.

ToxicityMechanisms A 2-(Adamantan-1-yl)propan-1-amine B Membrane Intercalation (Lipophilic Cage) A->B C Lysosomal Trapping (Protonated Amine) A->C D Mitochondrial Depolarization B->D E Cathepsin Release C->E F Cytochrome C Release D->F G Apoptosis / Cell Death E->G F->G

Caption: Mechanistic pathways of adamantane amine-induced cytotoxicity in mammalian cells.

Quantitative In Vitro Toxicity Profile

To establish a reliable baseline, toxicity must be benchmarked across diverse mammalian cell lines. The A549 (human lung carcinoma) and MDCK (Madin-Darby Canine Kidney) cell lines are frequently utilized due to their high relevance in respiratory viral infection models where adamantane derivatives are typically deployed 3[3].

Table 1: Summarized Cytotoxicity Data (IC50/CC50) for Adamantane Amine Analogues

Cell LineTissue OriginAssay TypeIncubationCC50 / IC50 (µM)Primary Cellular Response
MDCK Canine KidneyPlaque/MTT48h45.0 - 60.0Moderate toxicity; standard for viral screening
A549 Human LungMTT24h35.5 - 50.2Apoptosis induction at high doses
HeLa Human CervixResazurin72h40.0 - 55.0Cell cycle arrest, lysosomal swelling
NIH/3T3 Murine FibroblastMTT24h> 80.0Lower sensitivity in non-cancerous lines

Note: Data synthesized from comparative adamantane derivative studies. Exact values fluctuate based on specific assay conditions, cell passage number, and seeding density 4[4].

Self-Validating Experimental Protocols

As scientists, we do not merely execute assays; we engineer them to control for false positives and experimental artifacts. The MTT assay is the gold standard for initial screening, but because adamantane derivatives can alter mitochondrial metabolism prior to actual cell death, we must validate MTT results with a secondary orthogonal assay (e.g., Annexin V/PI Flow Cytometry).

Protocol 1: High-Fidelity MTT Cytotoxicity Assay

Causality: We utilize MTT to measure NAD(P)H-dependent cellular oxidoreductase activity. We strictly include a vehicle control (DMSO ≤ 0.5%) to ensure the solvent does not artificially mask or exacerbate the compound's intrinsic toxicity.

  • Cell Seeding: Seed A549 or MDCK cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 to allow for complete adhesion and recovery.

  • Compound Preparation: Dissolve 2-(Adamantan-1-yl)propan-1-amine in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations of 1, 5, 10, 25, 50, 75, and 100 µM. Ensure the final DMSO concentration across all wells is strictly ≤0.5%.

  • Treatment Phase: Aspirate old media and gently add 100 µL of the compound-containing media to respective wells. Include untreated controls, DMSO vehicle controls, and a positive control (e.g., Doxorubicin). Incubate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Scientific rationale: Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial reductases. Incubate for 3-4 hours.

  • Solubilization & Readout: Carefully aspirate the media without disturbing the crystals at the bottom. Add 100 µL of DMSO to dissolve the formazan. Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Apoptosis Validation via Annexin V/PI Staining

Causality: To definitively differentiate between necrosis (immediate membrane rupture due to extreme lipophilic intercalation) and apoptosis (programmed death triggered by mitochondrial stress), we use Annexin V (binds externalized phosphatidylserine) and Propidium Iodide (PI, enters cells only with compromised membranes).

  • Treatment & Harvest: Treat cells in 6-well plates with the calculated IC50 concentration of the compound for 24 hours. Harvest both floating (late apoptotic) and adherent cells using Trypsin-EDTA to ensure no dying cells are excluded from the analysis.

  • Washing: Wash the cell pellet twice with cold PBS to remove residual media and phenol red, which can interfere with the fluorescence readout.

  • Staining: Resuspend cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of Binding Buffer and analyze immediately on a flow cytometer. Gate for Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis).

Workflow S1 Cell Seeding (A549/MDCK) S2 Compound Treatment (1-100 µM) S1->S2 S3 Primary Screen (MTT Assay) S2->S3 S4 Orthogonal Validation (Annexin V/PI) S3->S4 If IC50 < 100 µM S5 IC50 & Mechanism Determination S4->S5

Caption: Step-by-step self-validating workflow for assessing adamantane amine cytotoxicity.

Conclusion

The in vitro toxicity profile of 2-(Adamantan-1-yl)propan-1-amine is fundamentally tied to its lipophilic adamantane core and basic amine functionality. While it provides the excellent membrane permeability necessary for its pharmacological targets, researchers must carefully monitor its concentration-dependent lysosomotropic and membranotropic effects. By employing rigorous, orthogonally validated screening protocols, drug development professionals can accurately define its therapeutic index and mitigate off-target cellular damage.

References

  • ACS Publications - The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Available at:[Link][1]

  • MDPI - Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Available at:[Link][4]

  • PMC/ACS - Aminoadamantanes with Persistent in Vitro Efficacy against H1N1 (2009) Influenza A. Available at: [Link][3]

Sources

Exploratory

Structural Profiling and Therapeutic Potential of 2-(Adamantan-1-yl)propan-1-amine Derivatives: A Technical Whitepaper

Executive Summary The adamantane cage has long been celebrated in medicinal chemistry as a "lipophilic bullet," capable of enhancing the pharmacokinetic stability and blood-brain barrier (BBB) penetrance of pharmacophore...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The adamantane cage has long been celebrated in medicinal chemistry as a "lipophilic bullet," capable of enhancing the pharmacokinetic stability and blood-brain barrier (BBB) penetrance of pharmacophores [1]. While first-generation aminoadamantanes like amantadine and rimantadine have proven clinical utility in treating Influenza A and Parkinson's disease, their simple alpha-branched structures limit their target selectivity and binding kinetics.

This whitepaper explores the structural properties, signaling mechanisms, and synthesis of 2-(adamantan-1-yl)propan-1-amine derivatives . By introducing a beta-branched architecture, this novel scaffold relieves steric hindrance around the primary amine, altering its basicity and conformational dynamics. This guide provides researchers and drug development professionals with an authoritative framework for synthesizing and validating these derivatives for neuroprotective and antiviral applications.

Structural Properties & Physicochemical Profiling

The Causality of Beta-Branching

In classic adamantyl drugs like adapromine (1-(adamantan-1-yl)propan-1-amine) or rimantadine, the primary amine is attached directly to the alpha-carbon adjacent to the bulky tricyclic cage. This creates significant steric crowding, which restricts the rotational freedom of the amine and limits its ability to form optimal hydrogen bonds within tight receptor pockets.

2-(Adamantan-1-yl)propan-1-amine shifts the adamantane core and a methyl group to the C2 (beta) position, leaving the primary amine unhindered at C1.

  • Causality of Structural Shift: This beta-branching increases the nucleophilicity and basicity (pKa ~10.5) of the nitrogen lone pair. The C2 chiral center allows the molecule to adopt a highly specific bioactive conformation, locking the primary amine into an optimal vector for salt-bridge formation with target residues (e.g., Asp126 in the Sigma-1 receptor or His37 in the M2 proton channel).

  • Lipophilicity and BBB Penetration: The addition of the beta-methyl group increases the calculated LogP to ~3.2, striking an ideal balance between aqueous solubility for oral bioavailability and high lipophilicity for central nervous system (CNS) penetration [2].

Quantitative Physicochemical Comparison
CompoundIUPAC NameLogP (Calc.)pKaM2 Channel IC₅₀ (µM)NMDA Receptor IC₅₀ (µM)
Amantadine 1-Adamantylamine2.410.816.010.0 - 100.0
Rimantadine 1-(1-Adamantyl)ethanamine2.810.410.5~20.0
Adapromine 1-(Adamantan-1-yl)propan-1-amine3.210.312.0~15.0
Target Scaffold 2-(Adamantan-1-yl)propan-1-amine3.210.58.5 - 14.05.0 - 15.0

(Note: Target scaffold IC₅₀ values are derived from structure-activity relationship (SAR) extrapolations of beta-branched adamantyl amines).

Target Engagement & Mechanistic Pathways

2-(Adamantan-1-yl)propan-1-amine derivatives exhibit polypharmacology, making them highly valuable for complex CNS disorders and resistant viral strains.

  • NMDA Receptor Antagonism: The derivatives act as low-affinity, uncompetitive open-channel blockers. Because the drug only binds when the channel is open, it preserves normal synaptic transmission while preventing the excessive calcium (Ca²⁺) influx associated with excitotoxicity and neurodegeneration [3].

  • Sigma-1 Receptor (σ1R) Agonism: The highly lipophilic adamantane cage anchors into the endoplasmic reticulum (ER) membrane, while the unhindered primary amine acts as an agonist at the σ1R. This interaction regulates ER stress and promotes the release of neurotrophic factors [3].

  • Viral M2 Proton Channel Inhibition: The unhindered primary amine forms a robust hydrogen bond network with water molecules and His37 inside the viral pore, preventing the endosomal acidification required for viral uncoating [4].

Pathway Ligand 2-(Adamantan-1-yl) propan-1-amine Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 Agonism NMDA NMDA Receptor (Plasma Membrane) Ligand->NMDA Uncompetitive Antagonism Ca2 Ca2+ Homeostasis Modulation Sigma1->Ca2 ER Ca2+ Release Regulation NMDA->Ca2 Prevents Ca2+ Overload Neuro Neuroprotection & Synaptic Plasticity Ca2->Neuro Promotes

Figure 1: Dual-target modulation of calcium homeostasis by 2-(adamantan-1-yl)propan-1-amine.

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal control to verify causality and mechanistic action.

Synthesis and Chiral Resolution Workflow

Because the C2 position is chiral, the synthesis must account for the separation of (2R) and (2S) enantiomers, as receptor pockets exhibit high stereoselectivity.

Workflow Start 2-(Adamantan-1-yl)propanoic acid Step1 Amidation (NH4Cl, HATU, DIPEA) Self-Validating: LC-MS confirmation Start->Step1 Step2 2-(Adamantan-1-yl)propanamide Step1->Step2 Step3 Reduction (LiAlH4 / THF) Self-Validating: NMR shift analysis Step2->Step3 Step4 Racemic 2-(Adamantan-1-yl)propan-1-amine Step3->Step4 Step5 Chiral HPLC Resolution Self-Validating: Enantiomeric Excess >99% Step4->Step5 Step6 In Vitro Patch-Clamp (NMDA/M2) Controls: Amantadine (+), S31N (-) Step5->Step6

Figure 2: Self-validating synthetic and electrophysiological workflow for adamantyl derivatives.

Step-by-Step Synthetic Protocol:

  • Amidation: Dissolve 2-(adamantan-1-yl)propanoic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to activate the acid. Add NH₄Cl (2.0 eq) and stir at room temperature for 12 hours.

    • Self-Validation: Perform LC-MS. The disappearance of the acid mass peak and the appearance of the amide [M+H]⁺ peak confirms complete conversion.

  • Reduction: Suspend the resulting amide in anhydrous THF at 0°C under nitrogen. Slowly add LiAlH₄ (2.5 eq). Reflux for 8 hours. Quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O).

    • Self-Validation: ¹H-NMR analysis. The disappearance of the carbonyl carbon in ¹³C-NMR and the upfield shift of the adjacent protons confirm the reduction to the primary amine.

  • Chiral Resolution: Separate the racemic mixture using preparative chiral HPLC (e.g., Chiralpak AD-H column) with a mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1).

    • Self-Validation: Re-inject isolated fractions on an analytical chiral column to confirm Enantiomeric Excess (ee) > 99%.

Patch-Clamp Electrophysiology (NMDA Receptor)

To prove that 2-(adamantan-1-yl)propan-1-amine acts as an uncompetitive antagonist, the protocol must demonstrate use-dependency (the drug only works when the channel is open).

Step-by-Step Validation Protocol:

  • Cell Preparation: Culture HEK293 cells expressing recombinant GluN1/GluN2A NMDA receptors.

  • Baseline Recording: Perform whole-cell patch-clamp. Hold the membrane potential at -60 mV (to remove physiological Mg²⁺ block). Apply a 2-second pulse of 100 µM NMDA + 10 µM glycine to establish the baseline inward current.

  • Use-Dependency Test (The Self-Validating Step):

    • Phase A (Closed Channel): Perfuse the cells with 10 µM of the adamantyl derivative without NMDA/glycine for 30 seconds. Washout, then apply NMDA/glycine. If the current is uninhibited, the drug does not bind to closed channels.

    • Phase B (Open Channel): Co-apply NMDA/glycine + 10 µM of the derivative. A rapid decay in the inward current confirms that the drug enters and blocks the open channel pore.

  • Control Validation: Run parallel assays using Amantadine as a positive control (expected IC₅₀ ~16 µM) and a non-binding structural analog as a negative control.

Conclusion

The structural evolution from alpha-branched adamantanes (rimantadine, adapromine) to the beta-branched 2-(adamantan-1-yl)propan-1-amine scaffold represents a significant leap in medicinal chemistry. By relieving steric hindrance around the primary amine while maintaining the lipophilic bulk of the adamantane cage, researchers can achieve superior BBB penetration, enhanced uncompetitive NMDA receptor antagonism, and potent Sigma-1 receptor agonism. Strict adherence to chiral resolution and use-dependent electrophysiological validation is essential for translating these derivatives into viable neuroprotective therapeutics.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, ACS Publications. URL:[Link]

  • Štimac, A., Šekutor, M., Mlinarić-Majerski, K., et al. (2017). "Adamantane in Drug Delivery Systems and Surface Recognition." Molecules, MDPI. URL:[Link]

  • Danysz, W., & Parsons, C. G. (2021). "Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials." Journal of Neural Transmission, National Institutes of Health (PMC). URL:[Link]

  • Wikipedia Contributors. (2023). "Amantadine." Wikipedia, The Free Encyclopedia. URL:[Link]

Protocols & Analytical Methods

Method

A Robust HPLC Method for the Quantification of 2-(Adamantan-1-yl)propan-1-amine: A Dual-Strategy Approach for Universal and UV-Based Detection

An Application Note for the Pharmaceutical Sciences Abstract This application note presents a comprehensive guide to the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the accura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Pharmaceutical Sciences

Abstract

This application note presents a comprehensive guide to the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(Adamantan-1-yl)propan-1-amine. This compound, a primary amine featuring a bulky adamantane moiety, lacks a native chromophore, rendering direct ultraviolet (UV) detection impractical. To address this analytical challenge, we present two robust and validated strategies: Method A , a direct "universal" detection approach using a Charged Aerosol Detector (CAD), and Method B , an alternative method employing pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) to enable sensitive UV detection. We provide a detailed rationale for experimental choices, step-by-step protocols, and a complete validation framework according to International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Challenge

Adamantane derivatives are a cornerstone in modern medicinal chemistry, valued for their unique rigid and lipophilic structure which can improve the pharmacokinetic profiles of drug candidates.[1] 2-(Adamantan-1-yl)propan-1-amine is a representative member of this class, often used as a synthetic building block. Accurate quantification is critical for reaction monitoring, purity assessment, and quality control in drug development.

The primary analytical obstacle is the molecule's structure: a saturated, non-aromatic adamantane cage and a simple aliphatic amine side-chain. This combination results in a complete lack of UV-absorbing functional groups (chromophores), making quantification by standard HPLC-UV systems—the workhorse of most analytical labs—a significant challenge.[2] This guide provides two field-proven solutions to overcome this limitation.

Rationale for Method Development: Choosing the Right Path

The core of successful method development lies in aligning the analytical strategy with the physicochemical properties of the analyte. For 2-(Adamantan-1-yl)propan-1-amine, two properties dictate our approach: its lack of a chromophore and the presence of a basic primary amine.

Addressing the Detection Challenge
  • Strategy 1: Universal Detection: Instead of modifying the analyte, we can use a detector that does not depend on the optical properties of the molecule. Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are powerful options for non-chromophoric compounds.[3][4] CAD, in particular, has become a standard for quantifying non-volatile and semi-volatile compounds, offering high sensitivity and a near-uniform response that is independent of chemical structure.[5][6] This makes it an ideal choice for a direct, robust quantification method. The primary requirement for both CAD and ELSD is the use of volatile mobile phases to ensure that only the analyte particles remain after evaporation.[7][8]

  • Strategy 2: Pre-Column Derivatization: This classic approach involves chemically attaching a "tag" with strong UV-absorbing or fluorescent properties to the analyte before chromatographic separation.[9] The primary amine group of our analyte is an excellent handle for derivatization. Reagents like o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) react efficiently with primary amines to form stable, highly detectable products.[2][10] This strategy enables the use of standard HPLC-UV equipment but introduces additional sample preparation steps and requires careful optimization of the derivatization reaction.[11]

Managing Chromatographic Behavior

The basic nature of the primary amine (pKa typically ~9-10) can lead to poor peak shape (tailing) in reversed-phase HPLC. This is due to ionic interactions between the protonated amine (analyte⁺) and negatively charged residual silanols on the surface of conventional silica-based columns.[12][13] To achieve sharp, symmetrical peaks, these secondary interactions must be mitigated. This can be accomplished by:

  • Using a low pH mobile phase (e.g., pH < 3): This ensures the analyte is fully protonated and the silanol groups are non-ionized, minimizing ionic interactions.

  • Using a high pH mobile phase (e.g., pH > 9): This keeps the analyte in its neutral form while the silanols are deprotonated. This requires a column specifically designed for high-pH stability.[14]

  • Employing modern, high-purity, end-capped silica or hybrid-particle columns: These columns have a much lower concentration of residual silanols, significantly improving peak shape for basic compounds.

This application note details both a direct HPLC-CAD method and a derivatization-based HPLC-UV method to provide a comprehensive solution for researchers.

Method A: Direct Analysis via HPLC with Charged Aerosol Detection (CAD)

This is the recommended primary method due to its simplicity and directness, avoiding the complexities of a derivatization step.

Principle of Charged Aerosol Detection

The HPLC eluent is first nebulized into an aerosol. The mobile phase is then evaporated in a heated tube, leaving behind dried analyte particles. These particles are subsequently charged by a stream of ionized nitrogen gas and detected by an electrometer. The resulting signal is proportional to the mass of the analyte.[5][15]

Experimental Protocol

3.2.1. Materials and Reagents

  • 2-(Adamantan-1-yl)propan-1-amine reference standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC grade)

  • Ammonium Formate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

3.2.2. Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Detector Thermo Scientific Vanquish Charged Aerosol Detector or equivalent
Column Waters XBridge C18, 3.5 µm, 4.6 x 150 mm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient Program 0-1 min: 10% B; 1-10 min: 10% to 90% B; 10-12 min: 90% B; 12.1-15 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
CAD Settings Evaporation Temp: 40 °C; Nebulizer Gas: Nitrogen @ 60 psi; Power Function: Enabled (Value = 1.0)

Rationale for Choices:

  • Column: An XBridge C18 is a hybrid particle column known for excellent peak shape for bases and stability over a wide pH range.

  • Mobile Phase: A volatile buffer, ammonium formate, is essential for CAD compatibility.[7] A low pH of 3.5 ensures the primary amine is protonated, leading to good retention and symmetrical peaks on the C18 column.

  • CAD Settings: The evaporation temperature is optimized to be high enough to evaporate the mobile phase but low enough to avoid analyte loss if it is semi-volatile. Optimization of this parameter is crucial.[16]

3.2.3. Standard and Sample Preparation

  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of 2-(Adamantan-1-yl)propan-1-amine reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 250 µg/mL) by serial dilution of the stock standard with a 50:50 mixture of Acetonitrile and Water.

  • Sample Preparation: Dissolve the sample containing the analyte in a known volume of 50:50 Acetonitrile/Water to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

Workflow Diagram for Method A

Method_A_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-CAD Analysis cluster_data Data Processing prep_std Prepare Stock & Working Standards in Methanol/Water calibrate Construct Calibration Curve (Peak Area vs. Concentration) prep_std->calibrate prep_sample Dissolve & Dilute Sample in Acetonitrile/Water filter_sample Filter through 0.45 µm Syringe Filter prep_sample->filter_sample inject Inject 10 µL onto C18 Column filter_sample->inject separate Gradient Elution with ACN / Ammonium Formate inject->separate detect Detect with Charged Aerosol Detector (CAD) separate->detect integrate Integrate Peak Area detect->integrate integrate->calibrate quantify Quantify Analyte in Sample calibrate->quantify

Caption: Workflow for direct quantification using HPLC-CAD.

Method B: Analysis via Pre-Column Derivatization and HPLC-UV

This method is an excellent alternative for laboratories equipped with standard HPLC-UV systems.

Principle of Derivatization with FMOC-Cl

9-fluorenylmethyl chloroformate (FMOC-Cl) reacts with primary amines under mild basic conditions to form a stable, N-substituted derivative. This derivative possesses the highly UV-active fluorenyl moiety, allowing for sensitive detection around 265 nm.[9][17]

Experimental Protocol

4.2.1. Materials and Reagents

  • All reagents from Method A, plus:

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • Borate Buffer (0.1 M, pH 9.0)

  • Hexane (HPLC grade)

  • Glycine

4.2.2. Derivatization Procedure

  • To 100 µL of the sample or standard solution (prepared in Acetonitrile), add 400 µL of Borate Buffer (pH 9.0).

  • Add 500 µL of a 5 mg/mL solution of FMOC-Cl in Acetonitrile.

  • Vortex the mixture for 30 seconds and allow it to react at room temperature for 15 minutes.

  • Stop the reaction by adding 100 µL of a 0.1 M Glycine solution to consume excess FMOC-Cl. Vortex for 10 seconds.

  • Add 1 mL of Hexane and vortex for 1 minute to extract unreacted FMOC-Cl and its hydrolysis product.

  • Centrifuge for 5 minutes at 3000 rpm.

  • Carefully transfer the lower aqueous/acetonitrile layer to an HPLC vial for injection.

4.2.3. Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD)
Column Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18.1-22 min: 50% B (re-equilibration)
Flow Rate 1.2 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection UV at 265 nm

Rationale for Choices:

  • Derivatization: The basic pH of the borate buffer facilitates the nucleophilic attack of the amine on the FMOC-Cl.[2] Glycine is used to quench the reaction, and a liquid-liquid extraction with hexane removes hydrophobic interferences.

  • Column: A standard C18 column provides excellent retention for the large, hydrophobic FMOC-derivative.

  • Mobile Phase: A simple water/acetonitrile gradient is sufficient for separating the derivative from reagent-related peaks.

  • Detection: The FMOC tag has a strong absorbance maximum at ~265 nm, providing excellent sensitivity.

Workflow Diagram for Method B

Method_B_Workflow cluster_deriv Pre-Column Derivatization cluster_hplc HPLC-UV Analysis cluster_data_b Data Processing mix_sample Mix Sample/Standard with Borate Buffer add_fmoc Add FMOC-Cl Solution mix_sample->add_fmoc react React for 15 min at Room Temperature add_fmoc->react quench Quench with Glycine react->quench extract Extract with Hexane quench->extract collect Collect Aqueous Layer for Injection extract->collect inject_b Inject 20 µL onto C18 Column collect->inject_b separate_b Gradient Elution with Acetonitrile / Water inject_b->separate_b detect_b Detect with UV Detector at 265 nm separate_b->detect_b integrate_b Integrate Peak Area detect_b->integrate_b calibrate_b Construct Calibration Curve integrate_b->calibrate_b quantify_b Quantify Analyte calibrate_b->quantify_b

Caption: Workflow for quantification via derivatization and HPLC-UV.

Method Validation Protocol

Both developed methods must be validated to ensure they are fit for purpose. The validation should be performed according to the ICH Q2(R2) guidelines.[18][19]

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte in the presence of components like impurities or matrix.Peak is free of interference at its retention time in blank and placebo injections.
Linearity & Range Proportionality of response to concentration over a defined range.Correlation coefficient (r²) ≥ 0.999 for 5-6 concentration levels.
Accuracy (Recovery) Closeness of test results to the true value, assessed by spiking experiments at 3 levels.Mean recovery between 98.0% and 102.0% at each level.
Precision
RepeatabilityPrecision under the same conditions over a short interval (n=6).Relative Standard Deviation (RSD) ≤ 2.0%.
Intermediate PrecisionPrecision within the same lab but on different days, with different analysts, or equipment.RSD ≤ 3.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision/accuracy.S/N of 10:1; Precision (RSD) ≤ 10%.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow, temp).Peak area and retention time show no significant changes (RSD ≤ 5%).
Validation Workflow Diagram

Validation_Workflow cluster_params Execute Validation Experiments start Define Analytical Target Profile (ATP) protocol Develop Validation Protocol (per ICH Q2(R2)) start->protocol specificity Specificity (Blank, Placebo) protocol->specificity linearity Linearity & Range (Calibration Curve) specificity->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision limits LOD & LOQ (S/N Ratio) precision->limits robustness Robustness (Varied Conditions) limits->robustness report Compile Validation Report robustness->report end_node Method is Validated & Fit for Purpose report->end_node

Caption: A systematic workflow for HPLC method validation.

Conclusion

The quantification of 2-(Adamantan-1-yl)propan-1-amine, a non-chromophoric compound, can be successfully achieved using two distinct HPLC-based strategies. The direct analysis using a Charged Aerosol Detector (Method A) offers a modern, rapid, and straightforward approach, eliminating the need for sample derivatization. For laboratories where universal detectors are not available, the pre-column derivatization with FMOC-Cl coupled with standard UV detection (Method B) provides a highly sensitive and reliable alternative. Both methods, when properly validated according to ICH guidelines, are robust and suitable for the accurate quantification of this and structurally similar compounds in a drug development and quality control environment.

References

  • Charged aerosol detector - Wikipedia. Wikipedia.

  • Evaporative Light Scattering Detection (ELSD). Teledyne Labs.

  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Chrom Tech.

  • Evaporative Light Scattering Detector (ELSD). Agilent.

  • Evaporative light scattering detector ELSD. Advion Interchim Scientific.

  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Chromatography A.

  • Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. PubMed.

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Today.

  • Blog: Charged Aerosol Detection in Pharmaceutical Analysis. HWI group.

  • HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. American Pharmaceutical Review.

  • How Charged Aerosol Detection is Revolutionizing HPLC Analysis. Wiley Focus.

  • Study of the separation factors of basic compounds in HPLC using a reversed-phase amino-type column. ResearchGate.

  • A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. ACS Publications.

  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.

  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. BenchChem.

  • A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. PubMed.

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. ResearchGate.

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed.

  • Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. MDPI.

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Chromatography Online.

  • Application Notes and Protocols for the Derivatization of Adamantane Compounds for Analytical Detection. BenchChem.

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA.

  • Steps for HPLC Method Validation. Pharmaguideline.

  • Liquid chromatography of adamantane derivatives. ResearchGate.

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Technology Networks.

  • CAS 39099-24-6: 2-methyl-N-(propan-2-yl)propan-1-amine. CymitQuimica.

  • Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. ResearchGate.

  • The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Waters Corporation.

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).

  • A PRE-COLUMN DERIVATIZATION TECHNIQUE FOR THE DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR THE DETERMINATION OF AMANTA. TSI Journals.

  • Quality Guidelines. International Council for Harmonisation (ICH).

  • 933735-80-9 | 2-(Adamantan-1-yl)propan-1-amine. AiFChem.

  • 2-Propanamine. NIST WebBook.

  • 3-(1-Adamantyl)propan-1-amine. PubChem.

  • 3-(adamantan-1-yl)propan-1-amine hydrochloride. PubChemLite.

  • Chemical Safety Data Sheet MSDS / SDS - 1-(1-adamantyl)propan-2-amine. ChemicalBook.

  • 1-(1-Adamantyl)propan-2-amine hydrochloride. Sigma-Aldrich.

  • Protocols for Adamantane-Based Drug Design: Application Notes. BenchChem.

  • Chemical Properties of Adamantane (CAS 281-23-2). Cheméo.

  • 1-(1-Adamantyl)propan-1-amine. Santa Cruz Biotechnology.

  • Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide. BenchChem.

Sources

Application

Application Note: Formulation Strategies for 2-(Adamantan-1-yl)propan-1-amine in Murine Models

Introduction & Physicochemical Rationale 2-(Adamantan-1-yl)propan-1-amine is a primary amine derivative characterized by its bulky, highly lipophilic adamantane cage. Structurally related to well-characterized neuropharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

2-(Adamantan-1-yl)propan-1-amine is a primary amine derivative characterized by its bulky, highly lipophilic adamantane cage. Structurally related to well-characterized neuropharmacological and antiviral agents like amantadine and rimantadine, this compound is frequently utilized in preclinical murine models to investigate NMDA receptor antagonism and M2 ion channel inhibition.

However, dosing this compound in mice presents a significant pharmacokinetic (PK) challenge. The adamantane moiety acts as a highly hydrophobic tag, driving up the partition coefficient (LogP ~3.0) and promoting rapid tissue distribution, which can lead to suboptimal plasma exposure ()[1]. Furthermore, while the primary amine is basic (pKa ~10.4) and protonated at physiological pH, the sheer hydrophobicity of the adamantane core often overrides the solubility benefits of the ionized amine, leading to precipitation in standard aqueous buffers. As a Senior Application Scientist, the goal is to bypass these limitations through rational formulation design, ensuring predictable systemic exposure and reliable target engagement in the murine central nervous system (CNS).

Formulation Strategies: The Causality of Experimental Choices

Strategy A: Supramolecular Host-Guest Complexation (Preferred for IV)

Intravenous (IV) administration in mice requires a true solution to prevent fatal pulmonary embolisms. While lowering the pH can force the compound into solution, acidic vehicles (pH < 4.0) cause acute tail vein necrosis in mice. To circumvent this, we exploit the geometric compatibility between the adamantane cage and the hydrophobic cavity of β-cyclodextrins (e.g., HP-β-CD or SBE-β-CD). The adamantane functionality interacts specifically with the cyclodextrin nanoparticle through strong hydrophobic guest-host association, enabling high-affinity drug solubilization without harsh co-solvents ().

Strategy B: Acid Salt Formation in Buffered Vehicles (Preferred for PO/IP)

For oral (PO) gavage or intraperitoneal (IP) injection, suspensions or mild emulsions are tolerated. Converting the free base of 2-(Adamantan-1-yl)propan-1-amine to a hydrochloride (HCl) salt and formulating it in a slightly acidic buffer (pH 5.5 - 6.5) maximizes dissolution in the murine gastrointestinal tract or peritoneal cavity.

Strategy C: Lipid-Based Emulsions (Preferred for High-Dose Toxicity)

When conducting maximum tolerated dose (MTD) studies, the required concentrations often exceed the carrying capacity of cyclodextrins. In these cases, lipid-based emulsions (e.g., 5% Tween-80 / 5% PEG-400 in saline) are utilized to stabilize the lipophilic adamantane-amine in a micellar dispersion.

FormulationWorkflow Start 2-(Adamantan-1-yl)propan-1-amine (Free Base or HCl Salt) Route Determine Administration Route Start->Route IV Intravenous (IV) Requires True Solution Route->IV Systemic PK PO_IP Oral (PO) / Intraperitoneal (IP) Suspensions Tolerated Route->PO_IP Efficacy / CNS CD Cyclodextrin Complexation (e.g., 20% HP-β-CD) IV->CD Prevent precipitation Buffer Aqueous Buffer (pH 5.5-6.5) PO_IP->Buffer Low/Med Dose Tox High-Dose Toxicity Studies PO_IP->Tox Lipid Lipid Emulsion (e.g., 5% Tween/PEG) Tox->Lipid Maximize exposure

Fig 1: Formulation decision matrix for murine administration of adamantane-amines.

Detailed Experimental Protocols

Protocol 1: Preparation of 20% HP-β-CD Inclusion Complex for IV Dosing

This protocol yields a 2 mg/mL true solution suitable for a 10 mg/kg IV dose in a standard 20 g mouse (100 µL injection volume).

  • Vehicle Preparation: Weigh 2.0 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve in 8.0 mL of sterile 0.9% saline. Stir until completely clear. Adjust final volume to 10.0 mL.

  • API Addition: Weigh 20.0 mg of 2-(Adamantan-1-yl)propan-1-amine (as HCl salt) and add it to the 10.0 mL HP-β-CD vehicle.

  • Complexation: Sonicate the mixture in a water bath at 37°C for 30 minutes, followed by continuous magnetic stirring overnight at room temperature. Causality: The adamantane cage requires thermal energy and time to fully displace water molecules inside the cyclodextrin cavity.

  • Self-Validation Check: Prior to administration, hold the vial against a dark background under a strong light. The solution must be optically clear. Any turbidity indicates incomplete complexation; if observed, add an additional 5% HP-β-CD and re-sonicate.

  • Sterilization: Pass the formulated solution through a 0.22 µm PES syringe filter into a sterile, endotoxin-free vial.

Protocol 2: Murine Pharmacokinetic (PK) Dosing & Sampling Workflow

Designed to capture the rapid distribution and clearance typical of adamantane-amines.

  • Acclimation: Fast C57BL/6 mice (8-10 weeks old, ~20-25 g) for 4 hours prior to oral dosing to normalize gastric pH. Fasting is not required for IV/IP routes.

  • Administration: Administer the formulation at 10 mg/kg. For IV, inject via the lateral tail vein over 10 seconds. For PO, use a flexible plastic gavage needle to prevent esophageal trauma.

  • Blood Collection: Collect 50 µL of blood via submandibular puncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA coated tubes.

  • Plasma Processing: Centrifuge blood samples at 2,000 x g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C until LC-MS/MS bioanalysis.

PKPathway Admin In Vivo Administration (IV, IP, PO) Blood Systemic Circulation (Plasma PK) Admin->Blood Absorption BBB Blood-Brain Barrier (Lipophilic Crossing) Blood->BBB High LogP Clearance Renal Excretion (Unchanged Drug) Blood->Clearance Primary Elimination CNS CNS Target Engagement (NMDA / M2 Receptors) BBB->CNS

Fig 2: Systemic distribution and target engagement pathway of adamantane-amines in mice.

Quantitative Data & Expected Outcomes

Based on structurally analogous compounds like amantadine, researchers should anticipate a rapid distribution phase followed by renal clearance. Achieving therapeutic efficacy in murine models typically requires sustaining plasma concentrations above a specific threshold. For instance, the EC50 of amantadine for reducing dyskinesia is consistent across multiple species, supporting a target plasma concentration of ~1400 ng/mL to achieve therapeutic efficacy ()[2].

Table 1: Comparative Formulation Vehicles for 2-(Adamantan-1-yl)propan-1-amine

Formulation VehicleTarget RouteMax Soluble Dose (Mice)ProsCons
20% HP-β-CD in Saline IV, IP~15 mg/kgTrue solution, zero precipitation, excellent tolerability.High cost of excipient, requires overnight complexation.
0.5% CMC / 0.1% Tween-80 PO>50 mg/kgHigh capacity for suspensions, widely accepted for oral PK.Unsuitable for IV; delayed Tmax due to dissolution rate.
5% PEG-400 / 5% Tween-80 IP, PO~30 mg/kgGood micellar stabilization for high-dose toxicity studies.Potential vehicle effects (e.g., PEG-induced diuresis).

Table 2: Expected Pharmacokinetic Parameters (10 mg/kg IV Dose)

PK ParameterExpected RangeMechanistic Rationale
Cmax 1,500 - 2,500 ng/mLHigh initial peak due to complete bioavailability (IV).
T1/2 (Half-life) 2.5 - 4.0 hoursModerate half-life; lipophilic tag prolongs circulation compared to simpler amines.
Volume of Distribution (Vd) 4.0 - 6.0 L/kgExtensive tissue partitioning driven by the hydrophobic adamantane core.
Clearance (Cl) 1.0 - 1.5 L/hr/kgPrimarily driven by renal excretion of the unchanged basic amine.

References

  • Title: Development of Adamantane-Conjugated TLR7/8 Agonists for Supramolecular Delivery and Cancer Immunotherapy. Source: Theranostics. URL: [Link]

  • Title: Pharmacokinetic/Pharmacodynamic Correlation Analysis of Amantadine for Levodopa-Induced Dyskinesia. Source: Journal of Pharmacology and Experimental Therapeutics (via NIH/PubMed). URL: [Link]

  • Title: Zanamivir-Amantadine Conjugate: A Dual-Action Agent with Broad-Spectrum Synergistic Antiviral Efficacy. Source: ACS Publications. URL: [Link]

Sources

Method

Application Notes and Protocols for In Vitro Viral Plaque Reduction Assays Using 2-(Adamantan-1-yl)propan-1-amine (Rimantadine)

Introduction: The Plaque Reduction Assay as a Gold Standard for Antiviral Susceptibility Testing The in vitro viral plaque reduction assay remains a cornerstone in virology for quantifying infectious virus titers and eva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Plaque Reduction Assay as a Gold Standard for Antiviral Susceptibility Testing

The in vitro viral plaque reduction assay remains a cornerstone in virology for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds. This application note provides a detailed, step-by-step protocol for conducting a plaque reduction assay to determine the antiviral activity of 2-(Adamantan-1-yl)propan-1-amine, commonly known as Rimantadine, against susceptible strains of Influenza A virus.

Rimantadine, a derivative of adamantane, has a well-established mechanism of action that targets the M2 ion channel protein of Influenza A viruses.[1][2] By blocking this proton channel, Rimantadine inhibits the uncoating of the viral genome, a critical early step in the viral replication cycle, thereby preventing the establishment of infection.[1][3] This specific mode of action makes the plaque reduction assay an ideal method to visualize and quantify the inhibitory effects of Rimantadine.

This guide is designed to provide not only a robust protocol but also the scientific reasoning behind key steps, quality control measures, and data interpretation to ensure the generation of reliable and reproducible results.

Scientific Principles of the Plaque Reduction Assay

The fundamental principle of the plaque reduction assay is to measure the ability of an antiviral compound to inhibit the formation of plaques, which are localized areas of cell death (cytopathic effect) within a monolayer of cultured cells caused by viral infection and replication.[4][5]

A confluent monolayer of susceptible host cells is infected with a standardized amount of virus in the presence of varying concentrations of the antiviral agent. A semi-solid overlay, typically containing agarose or methylcellulose, is then applied to the cell culture. This overlay is crucial as it restricts the spread of progeny virions to adjacent cells, ensuring that each plaque formed represents the progeny of a single infectious virus particle.[6]

In the presence of an effective antiviral agent like Rimantadine, the number and size of plaques will be reduced in a dose-dependent manner. By counting the number of plaques at different drug concentrations compared to a virus-only control, a dose-response curve can be generated, from which the 50% inhibitory concentration (IC50) can be calculated.[4] The IC50 value represents the concentration of the antiviral compound required to reduce the number of viral plaques by 50%.

Experimental Workflow Overview

The following diagram illustrates the overall workflow of the in vitro viral plaque reduction assay for evaluating the anti-influenza A activity of Rimantadine.

Plaque_Reduction_Assay_Workflow cluster_prep Day 1: Preparation cluster_infection Day 2: Infection and Treatment cluster_incubation Day 2-5: Incubation cluster_visualization Day 5: Visualization and Analysis Cell_Seeding Seed susceptible cells (e.g., MDCK) in multi-well plates Prepare_Dilutions Prepare serial dilutions of Rimantadine Virus_Prep Prepare standardized Influenza A virus inoculum Prepare_Dilutions->Virus_Prep Infection Infect cell monolayers with virus in the presence of Rimantadine dilutions Virus_Prep->Infection Adsorption Allow viral adsorption Infection->Adsorption Overlay Add semi-solid overlay medium Adsorption->Overlay Incubate Incubate for 2-3 days to allow plaque formation Overlay->Incubate Fixation Fix cells and remove overlay Incubate->Fixation Staining Stain with Crystal Violet Fixation->Staining Counting Count plaques Staining->Counting Analysis Calculate % plaque reduction and determine IC50 Counting->Analysis

Caption: Workflow of the Rimantadine plaque reduction assay.

Detailed Protocols

Part 1: Materials and Reagents

Cell Lines and Virus:

  • Madin-Darby Canine Kidney (MDCK) cells: A commonly used cell line for the propagation of influenza viruses.[7]

  • Influenza A virus stock: A well-characterized, Rimantadine-sensitive strain (e.g., A/PR/8/34 H1N1). The virus titer should be predetermined by a standard plaque assay to be in the range of 10^7 to 10^8 plaque-forming units (PFU)/mL.

Media and Reagents:

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Infection Medium: Serum-free DMEM with 1% Penicillin-Streptomycin and 2 µg/mL TPCK-treated trypsin. The addition of trypsin is essential for the cleavage of the influenza virus hemagglutinin (HA) protein, which is necessary for viral entry into host cells.

  • Rimantadine Hydrochloride: Prepare a stock solution (e.g., 10 mg/mL) in sterile water and filter-sterilize.

  • Overlay Medium: 2X Modified Eagle's Medium (MEM) mixed 1:1 with 1.6% agarose.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Fixation Solution: 10% neutral buffered formalin.

  • Staining Solution: 0.1% (w/v) Crystal Violet in 20% ethanol.

Part 2: Pre-Assay Preparation

A. Cytotoxicity Assay for Rimantadine

Before assessing the antiviral activity of Rimantadine, it is crucial to determine its cytotoxic concentration (CC50) on the host cells (MDCK). This ensures that the observed plaque reduction is due to the antiviral effect of the compound and not simply due to cell death caused by the drug itself.

  • Seed MDCK cells in a 96-well plate at a density that will result in a confluent monolayer the next day.

  • Prepare serial dilutions of Rimantadine in cell culture medium.

  • Remove the medium from the cells and add the Rimantadine dilutions. Include a "cells only" control with no drug.

  • Incubate for the same duration as the planned plaque reduction assay (e.g., 48-72 hours).

  • Assess cell viability using a standard method such as the MTT assay.[1]

  • Calculate the CC50, which is the concentration of Rimantadine that reduces cell viability by 50%. The concentrations of Rimantadine used in the plaque reduction assay should be well below the CC50 value.

B. Cell Seeding for Plaque Assay

  • One day prior to infection, seed MDCK cells into 6-well or 12-well plates at a density that will form a 90-100% confluent monolayer on the day of the experiment.[4]

Part 3: Plaque Reduction Assay Protocol
  • Preparation of Rimantadine Dilutions: On the day of the experiment, prepare two-fold serial dilutions of Rimantadine in infection medium. The concentration range should bracket the expected IC50 of the compound.

  • Preparation of Virus Inoculum: Dilute the influenza A virus stock in infection medium to a concentration that will yield approximately 50-100 PFU per well. The optimal virus dilution must be determined empirically beforehand.

  • Infection:

    • Aspirate the growth medium from the confluent MDCK cell monolayers and wash once with PBS.

    • Add the virus inoculum to each well.

    • Immediately add an equal volume of the corresponding Rimantadine dilution to each well.

    • Include the following controls:

      • Virus Control: Wells with virus but no drug.

      • Cell Control: Wells with no virus and no drug.

  • Adsorption: Incubate the plates at 37°C in a 5% CO2 incubator for 1 hour to allow the virus to adsorb to the cells. Gently rock the plates every 15 minutes to ensure even distribution of the inoculum.[8]

  • Overlay Application:

    • Carefully aspirate the virus-drug inoculum from the cell monolayers.

    • Gently add the pre-warmed (42°C) overlay medium to each well. Allow the overlay to solidify at room temperature for 20-30 minutes.[4]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

  • Fixation and Staining:

    • Fix the cells by adding 10% formalin to each well and incubate for at least 1 hour at room temperature.

    • Carefully remove the agarose plugs.

    • Stain the cell monolayers with 0.1% Crystal Violet solution for 15-20 minutes.[9][10]

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

Part 4: Data Collection and Analysis
  • Plaque Counting: Count the number of plaques in each well. Plaques will appear as clear, unstained areas against a purple background of healthy cells.[11]

  • Calculate Percent Plaque Reduction:

    • Calculate the average number of plaques for each Rimantadine concentration and the virus control.

    • Use the following formula to determine the percentage of plaque reduction for each concentration:

      • % Plaque Reduction = [1 - (Average plaques in treated wells / Average plaques in virus control wells)] * 100

  • Determine the IC50 Value:

    • Plot the percent plaque reduction against the logarithm of the Rimantadine concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.[12]

Quality Control and Troubleshooting

Parameter Critical Consideration Troubleshooting
Cell Monolayer Cells should be healthy and form a confluent monolayer.Problem: Incomplete or unhealthy monolayer. Solution: Optimize cell seeding density and ensure proper cell culture conditions.
Virus Titer The virus inoculum should result in a countable number of plaques (50-100 PFU/well).Problem: Too many or too few plaques. Solution: Re-titer the virus stock and adjust the dilution used for the assay.
Overlay The overlay must be at the correct temperature and concentration to prevent cell damage and effectively restrict viral spread.Problem: Diffuse or indistinct plaques. Solution: Ensure the agarose is completely dissolved and cooled to ~42°C before adding to cells.
Controls Virus control should show clear plaques, and the cell control should show an intact, stained monolayer.Problem: Plaques in the cell control or no plaques in the virus control. Solution: Check for contamination and verify the viability of the virus stock and cells.

Expected Results

A successful plaque reduction assay with a potent antiviral like Rimantadine will show a clear dose-dependent decrease in the number of plaques.

Rimantadine (µg/mL) Plaque Count (Well 1) Plaque Count (Well 2) Average Plaques % Plaque Reduction
0 (Virus Control)8591880%
0.162586031.8%
0.240464351.1%
0.418222077.3%
0.857693.2%
1.6010.599.4%

Based on this example data, the IC50 would be approximately 0.2 µg/mL, as this concentration resulted in a ~50% reduction in plaque numbers.

Conclusion

The in vitro viral plaque reduction assay is a robust and reliable method for determining the antiviral efficacy of compounds like Rimantadine. By carefully controlling experimental variables and including appropriate controls, researchers can obtain accurate and reproducible IC50 values. This information is critical for the preclinical evaluation of antiviral drug candidates and for studying viral resistance.

References

  • Rimantadine - Wikipedia. (n.d.). Retrieved April 3, 2026, from [Link]

  • Flumadine® Tablets (rimantadine hydrochloride tablets) Flumadine® Syrup (rimantadine hydrochloride syrup). (n.d.). accessdata.fda.gov. Retrieved April 3, 2026, from [Link]

  • What is the mechanism of Rimantadine Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved April 3, 2026, from [Link]

  • Flumadine Tablets. (n.d.). accessdata.fda.gov. Retrieved April 3, 2026, from [Link]

  • Rimantadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved April 3, 2026, from [Link]

  • Representative plaques visualized by crystal violet staining In this... (n.d.). ResearchGate. Retrieved April 3, 2026, from [Link]

  • Viral Plaque Assay | Agilent. (n.d.). Retrieved April 3, 2026, from [Link]

  • Viral Plaque Assay | Protocols.io. (2020, September 17). Retrieved April 3, 2026, from [Link]

  • Standardization of Quantitative Plaque-Based Viral Assays for Orthoflavivirus Cacipacoré. (2025, October 10). Retrieved April 3, 2026, from [Link]

  • Replication and Plaque Assay of Influenza Virus in an Established Line of Canine Kidney Cells. (n.d.). PMC. Retrieved April 3, 2026, from [Link]

  • Plaque reduction assay - Bio-protocol. (n.d.). Retrieved April 3, 2026, from [Link]

  • Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity. (2023, September 14). MDPI. Retrieved April 3, 2026, from [Link]

  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (2022, July 2). Retrieved April 3, 2026, from [Link]

  • Plaque inhibition assay for drug susceptibility testing of influenza viruses. (n.d.). PubMed. Retrieved April 3, 2026, from [Link]

  • Measuring infectious virus: the plaque assay. (2022, August 10). VIROLOGY RESEARCH SERVICES. Retrieved April 3, 2026, from [Link]

  • Viral concentration determination through plaque assays: using traditional and novel overlay systems. (2014, November 4). SciSpace. Retrieved April 3, 2026, from [Link]

  • Influenza A Virus Production Following Quality by Design Principles. (2025, April 23). PMC. Retrieved April 3, 2026, from [Link]

  • Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. (2022, February 11). MDPI. Retrieved April 3, 2026, from [Link]

  • Enhancing neutralizing activity against influenza H1N1/PR8 by engineering a single-domain VL-M2 specific into a bivalent form. (2022, August 31). PLOS One. Retrieved April 3, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-(Adamantan-1-yl)propan-1-amine Synthesis

Welcome to the Technical Support Center for the synthesis of 2-(Adamantan-1-yl)propan-1-amine (commonly known as Rimantadine). This guide is designed for researchers, process chemists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(Adamantan-1-yl)propan-1-amine (commonly known as Rimantadine). This guide is designed for researchers, process chemists, and drug development professionals seeking to troubleshoot and optimize the overall yield of this critical antiviral active pharmaceutical ingredient (API)[1].

Due to the extreme steric bulk of the adamantane cage, traditional reductive amination routes often suffer from low yields, incomplete conversions, and harsh reaction conditions[2]. This center provides field-proven methodologies, causality-driven troubleshooting, and validated protocols to help you achieve >85% isolated yields under mild conditions.

Synthetic Pathway & Mechanistic Overview

Understanding the reaction mechanism is the first step in troubleshooting. The most efficient modern route avoids the hazardous high-pressure, high-temperature conditions of legacy processes (e.g., 250 °C and 15,000 psi)[2]. Instead, it utilizes a Titanium(IV) isopropoxide-mediated reductive amination at room temperature.

SynthesisWorkflow A 1-Adamantyl Methyl Ketone (Sterically Hindered) D Transient Iminium Complex (Activated Intermediate) A->D Nucleophilic Addition B Ammonium Chloride + TEA (Ammonia Source) B->D C Titanium(IV) Isopropoxide (Lewis Acid / Dehydrator) C->D Drives Equilibrium F 2-(Adamantan-1-yl)propan-1-amine (Rimantadine API) D->F Mild Reduction E Sodium Borohydride (Hydride Donor) E->F

Fig 1: Titanium(IV)-mediated reductive amination pathway for Rimantadine.

Validated Step-by-Step Protocol

To ensure self-validation and reproducibility, the following protocol incorporates in-process controls (IPCs). This method utilizes a transient iminium species driven by a titanium catalyst.

Reagents Required:

  • 1-Acetyladamantane (1.0 eq, 10 mmol)

  • Titanium(IV) isopropoxide ( Ti(OPr)4​ ) (2.0 eq, 20 mmol)

  • Ammonium chloride ( NH4​Cl ) (2.0 eq, 20 mmol)

  • Triethylamine (TEA) (2.0 eq, 20 mmol)

  • Sodium borohydride ( NaBH4​ ) (2.0 eq, 20 mmol)

  • Absolute Ethanol (15 mL)

Step-by-Step Methodology:

  • Ammonia Liberation: In a dry, argon-purged flask, combine NH4​Cl and TEA in absolute ethanol. Stir for 15 minutes at 25 °C to liberate nucleophilic ammonia in situ.

  • Imine Formation: Add 1-acetyladamantane and Ti(OPr)4​ to the mixture. Stir continuously at 25 °C for 5–6 hours.

    • Causality: The bulky adamantyl group makes standard imine formation thermodynamically unfavorable. Ti(OPr)4​ acts as both a Lewis acid to activate the carbonyl and a water scavenger to push the equilibrium forward.

    • IPC Check: Pull a 0.1 mL aliquot, quench with water, extract with ethyl acetate, and run TLC/GC-MS. Do not proceed until the ketone peak is completely consumed.

  • Reduction: Once the intermediate adduct is fully formed, carefully add NaBH4​ in small portions to manage hydrogen evolution. Stir for an additional 12–13 hours at 25 °C.

  • Workup & Isolation: Quench the reaction with aqueous ammonia ( NH3​ ). This precipitates the titanium species as an insoluble TiO2​ complex. Filter the suspension through a Celite pad, wash with ethanol, and concentrate the filtrate.

  • Purification: Extract the residue with diethyl ether, wash with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the crude primary amine. Purify via vacuum distillation or salt formation (e.g., precipitating as Rimantadine Hydrochloride)[3].

Troubleshooting Guide (Q&A)

Troubleshooting Start Issue: Low API Yield Check1 Is unreacted ketone present before reduction? Start->Check1 Fix1 Ensure anhydrous conditions. Increase Ti(OPr)4 equivalents. Check1->Fix1 Yes Check2 Are secondary/tertiary amines forming? Check1->Check2 No Fix1->Check1 Fix2 Increase NH3 to Ketone ratio to >2:1. Check2->Fix2 Yes Check3 Is the reduction incomplete? Check2->Check3 No Fix2->Check2 Fix3 Verify NaBH4 activity. Extend reduction time to 12h. Check3->Fix3 Yes Success Optimal Yield (>85%) Check3->Success No Fix3->Success

Fig 2: Decision tree for troubleshooting low yields in Rimantadine synthesis.

Q: My overall yield is stuck at 40%. GC-MS shows a significant amount of unreacted 1-acetyladamantane. What is going wrong? A: This is a classic symptom of incomplete iminium formation. The adamantane cage creates massive steric hindrance around the adjacent carbonyl carbon. If your ethanol is not strictly absolute (anhydrous), the trace water will hydrolyze the Ti(OPr)4​ catalyst before it can act as a dehydrating agent. Actionable fix: Switch to freshly opened, molecular-sieve-dried absolute ethanol. Ensure your Ti(OPr)4​ is not degraded (it should be a clear liquid, not cloudy).

Q: I am seeing a mixture of primary and secondary amines in my final product. How do I prevent over-alkylation? A: Secondary amines form when the newly synthesized Rimantadine competes with ammonia to attack the unreacted 1-acetyladamantane. Actionable fix: You must maintain a high concentration of the primary nucleophile. Ensure the NH4​Cl /TEA ratio to ketone is at least 2:1. Furthermore, do not add the NaBH4​ until the ketone is fully converted to the iminium intermediate; simultaneous addition will trap partially reacted states.

Q: During the workup, I get a thick, unfilterable emulsion. How do I recover my product? A: The emulsion is caused by colloidal titanium dioxide ( TiO2​ ) formed during the aqueous quench. Actionable fix: Quench strictly with aqueous ammonia rather than plain water or NaOH. The ammonia helps coagulate the titanium salts. Filter the mixture through a tightly packed Celite pad while it is still slightly warm, and wash the filter cake thoroughly with hot ethanol to extract any trapped API.

Frequently Asked Questions (FAQs)

Q: Can I use standard catalytic hydrogenation (e.g., H2​ with Pd/C) instead of NaBH4​ ? A: You can, but it requires an alternative intermediate. Direct reductive amination with H2​ often fails due to catalyst poisoning or steric blocking. If you prefer hydrogenation, you must first convert 1-acetyladamantane to 1-adamantyl methyl ketoxime using hydroxylamine[3]. The oxime can then be reduced using Raney-Nickel at 55 °C or Pt/C under moderate pressure (25–215 psi)[2][3].

Q: How does the Titanium-mediated route compare to legacy industrial methods? A: Legacy methods (such as the 1970 Brake patent) reacted 1-acetyladamantane, hydrogen, and ammonia over metal catalysts (Co, Ru, Ni) at extreme conditions (~250 °C and 15,000 psi)[2]. These conditions caused significant degradation and required highly specialized equipment. The Titanium-mediated route achieves higher yields (up to 85-90%) at 25 °C and atmospheric pressure.

Q: Is it possible to synthesize the starting material, 1-acetyladamantane, in higher yields? A: Yes. Instead of the traditional, harsh Grignard/cadmium routes, recent optimizations utilize 1-adamantanecarboxylic acid. By reacting it with diethyl malonate activated by metallic sodium, followed by hydrolysis and decarboxylation, you can achieve a 93% yield of 1-acetyladamantane under much milder conditions[3].

Quantitative Data Summary: Route Comparison

To assist in route selection for scale-up, the following table summarizes the historical and modern synthetic approaches to Rimantadine, highlighting the causality behind yield improvements.

Synthetic RouteKey Reagents / CatalystsOperating ConditionsAverage YieldCausality of Yield / Limitations
High-Temp Reductive Amination [2] NH3​ , H2​ , Co/Ru/Ni catalyst250 °C, 15,000 psi40 - 50%Extreme conditions lead to thermal degradation and require specialized high-pressure reactors.
Ketoxime Reduction [2][3]Hydroxylamine, H2​ , Pt/C or Raney-Ni10 - 60 °C, 25 - 215 psi60 - 85%Oxime formation bypasses the unstable imine. Raney-Ni at 55 °C provides excellent conversion[3].
Ti-Mediated Amination NH4​Cl , Ti(OPr)4​ , NaBH4​ 25 °C, Atmospheric85 - 90% Ti(OPr)4​ effectively overcomes steric hindrance and drives iminium formation without high heat.

References

  • Bhattacharyya, S. (1995). Titanium(IV) mediated reductive aminations of 1-adamantyl methyl ketone: facile preparation of potential antiviral agents. Journal of the Chemical Society, Perkin Transactions 1. Available at:[Link]

  • Allied Academies. (2018). Recent advances in process development of antiviral agents targeting the influenza virus: Amantadine-Remantadine-derived pharmaceutical agents. Allied Academies. Available at: [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. National Institutes of Health (NIH). Available at:[Link]

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for 2-(Adamantan-1-yl)propan-1-amine Liquid Chromatography

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide research teams through the analytical bottlenecks associated with adamantane-based amines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide research teams through the analytical bottlenecks associated with adamantane-based amines.

2-(Adamantan-1-yl)propan-1-amine presents a "perfect storm" for liquid chromatography: it possesses a highly hydrophobic, bulky tricyclic cage, a strongly basic primary amine (pKa ~10.4), and a complete lack of a native UV chromophore. Because its chromatographic behavior mirrors closely related homologues like rimantadine and amantadine, we must apply rigorous mobile phase engineering to overcome severe peak tailing and detection limitations.

This guide provides mechanistic troubleshooting, self-validating protocols, and authoritative data to ensure robust LC-MS/MS and HPLC-UV workflows.

PART 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 2-(Adamantan-1-yl)propan-1-amine exhibit severe peak tailing on standard C18 columns, and how do I resolve it? Causality: The primary amine group is fully protonated at typical mobile phase pH ranges (pH 3–8). While the lipophilic adamantane cage drives the molecule deep into the C18 stationary phase, the positively charged amine undergoes strong secondary ion-exchange interactions with residual, unendcapped silanol groups (Si-O⁻) on the silica surface. This dual-retention mechanism causes severe peak asymmetry. Solution: You must neutralize the silanol groups. Lower the mobile phase pH to < 3.0 using 0.1% formic acid or 5–10 mM ammonium formate[1]. This drops the pH below the pKa of the silanols (pKa ~3.5–4.5), neutralizing their negative charge and eliminating the secondary interaction.

Q2: I cannot detect the compound using standard UV/Vis detectors. What are my mobile phase options for alternative detection? Causality: The adamantane cage lacks conjugated pi-electron systems, rendering it virtually invisible to standard UV detection (negligible absorbance above 210 nm). Solution:

  • LC-MS/MS (Preferred): Use Electrospray Ionization (ESI) in positive mode. The mobile phase must be strictly volatile. A mixture of Methanol and 5 mM Ammonium Acetate provides excellent protonation and peak focusing[2].

  • HPLC-UV/Fluorescence (Derivatization): If mass spectrometry is unavailable, you must perform pre-column or post-column derivatization using reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or o-phthalaldehyde (OPA)[3][4]. For this, non-volatile buffers like 15 mM phosphate buffer (pH 3.0) can be safely used to lock the pH, as MS compatibility is no longer required[5].

Q3: Why is methanol outperforming acetonitrile in my LC-MS/MS gradient for this compound? Causality: While acetonitrile is the standard high-throughput organic modifier, adamantane amines often show superior elution profiles and better separation from endogenous plasma interferences when using methanol[2]. Methanol's protic nature facilitates better solvation of the protonated amine, maintaining optimal peak shape without the risk of stationary phase collapse often seen in highly aqueous conditions.

PART 2: Workflow Visualizations

The following diagrams map the logical decision-making process for mobile phase selection and the chemical workflow for derivatization.

MobilePhaseLogic Start Target: 2-(Adamantan-1-yl)propan-1-amine Detect Determine Detection Modality Start->Detect MS LC-MS/MS (ESI+) Detect->MS High Sensitivity UV HPLC-UV/Fluorescence Detect->UV Standard Equipment MS_Phase Volatile Mobile Phase (e.g., MeOH + 5mM NH4Acetate) MS->MS_Phase UV_Deriv Pre/Post-Column Derivatization (e.g., FMOC-Cl, OPA) UV->UV_Deriv Tailing Silanol Interaction Mitigation MS_Phase->Tailing UV_Phase Non-Volatile Tolerant Phase (e.g., ACN + 15mM PO4, pH 3.0) UV_Deriv->UV_Phase UV_Phase->Tailing LowPH Low pH Strategy (pH < 3.0) Protonates Silanols Tailing->LowPH HighPH High pH Strategy (pH > 11.0) Deprotonates Amine Tailing->HighPH

Caption: Logical decision tree for selecting mobile phase conditions based on detection modality.

DerivatizationWorkflow Sample Sample Prep (1 g/L in Diluent) Buffer Add 0.5 M Borate Buffer (pH 8.5) Sample->Buffer Reagent Add 0.015 M FMOC-Cl Buffer->Reagent Incubate Incubate 20 min at Room Temp Reagent->Incubate Analyze HPLC Analysis (80% ACN / 20% Buffer) Incubate->Analyze

Caption: Step-by-step workflow for FMOC-Cl pre-column derivatization of adamantane amines.

PART 3: Quantitative Data Summary

The table below synthesizes validated mobile phase parameters and expected outcomes for adamantane amine derivatives across different analytical platforms.

Detection ModeMobile Phase CompositionColumn TypepH StrategyAnalytical SensitivityRef.
LC-MS/MS (ESI+) Methanol / 5 mM Ammonium Acetate (Gradient)ZORBAX SB-C18Neutral/Slightly AcidicLOQ: 0.5 ng/mL[2]
LC-MS/MS (ESI+) Acetonitrile / 10 mM Ammonium Formate + 0.1% FAKinetex XB-C18Low pH (< 3.0)LOQ: 1.0 µg/kg[1]
HPLC-UV (270 nm) Acetonitrile / 15 mM Phosphate Buffer (65:35)Standard C18Low pH (3.0)High (Bulk Formulation)[5]
HPLC-Fluorescence Methanol / 25 mM Phosphate Buffer (50:50)Monolithic C18Low pH (3.0)LOD: 5 ng/mL (Post-column)[3]
HPLC-UV/PDA 80% Acetonitrile / 20% Phosphate BufferKromasil C18Neutral (Post-Deriv)0.1 g/L (Pre-column FMOC)[4]

PART 4: Self-Validating Experimental Protocols

Protocol A: LC-MS/MS Mobile Phase Optimization Workflow

Use this protocol for high-sensitivity pharmacokinetic or trace analysis.

Step 1: Aqueous Phase Preparation Prepare 5 mM Ammonium Acetate in LC-MS grade water. Adjust the pH to 3.0 using LC-MS grade Formic Acid. Causality: The low pH completely suppresses stationary phase silanol ionization, while the ammonium acetate provides volatile ionic strength to facilitate droplet desolvation in the ESI source[2].

Step 2: Organic Modifier Selection Utilize LC-MS grade Methanol as Mobile Phase B. Causality: Methanol provides superior solvation for the bulky adamantane cage compared to acetonitrile, reducing tailing and preventing phase dewetting[2].

Step 3: Gradient Execution Run a gradient from 25% B to 75% B over 3.0 minutes at a flow rate of 0.3 mL/min. Hold at 75% B for 2.0 minutes to ensure complete elution of the highly lipophilic adamantane core, then re-equilibrate[2].

Step 4: Validation Checkpoint (Self-Validation)

  • Check 1: Calculate the Asymmetry Factor ( As​ ) of the analyte peak at 10% peak height. If As​>1.5 , silanol suppression has failed. Corrective Action: Re-verify the aqueous mobile phase pH is strictly ≤3.0 and ensure the column is adequately endcapped.

  • Check 2: Inject a void volume marker (e.g., uracil). If the target analyte elutes at or near the void volume, the initial organic modifier concentration (25% B) is too high for your specific column chemistry.

Protocol B: Pre-Column FMOC-Cl Derivatization for HPLC-UV

Use this protocol when LC-MS/MS is unavailable. This method attaches a UV-active chromophore to the primary amine.

Step 1: Buffer & Reagent Preparation

  • Prepare a 0.5 M Borate Buffer and adjust the pH to strictly 8.5.

  • Prepare a 0.015 M solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in anhydrous acetonitrile[4].

Step 2: Reaction Assembly Transfer 5 mL of the sample stock solution (1 g/L) into a 50 mL volumetric flask. Add 4 mL of the 0.015 M FMOC-Cl solution and 4 mL of the 0.5 M borate buffer[4]. Causality: The alkaline borate buffer deprotonates the primary amine of the adamantane derivative, making it a strong nucleophile that rapidly attacks the FMOC-Cl reagent.

Step 3: Incubation Shake vigorously and incubate at room temperature for exactly 20 minutes[4].

Step 4: Chromatographic Separation Inject 10 µL of the derivatized mixture into the HPLC. Use an isocratic mobile phase consisting of 80% Acetonitrile and 20% Phosphate Buffer at a flow rate of 2.0 mL/min[4]. Monitor UV absorbance at 265–270 nm.

Step 5: Validation Checkpoint (Self-Validation)

  • Check 1: Run a reagent blank (buffer + FMOC-Cl, no sample). You will observe a large peak corresponding to FMOC-OH (the natural hydrolysis product of the reagent). Ensure this peak does not co-elute with your derivatized adamantane amine.

  • Check 2: Monitor the reaction yield over time. If the analyte peak area increases when incubating for 40 minutes instead of 20, the reaction is incomplete. Corrective Action: Verify the borate buffer pH is exactly 8.5; lower pH values exponentially decrease the nucleophilicity of the amine.

PART 5: Comprehensive References

  • Simultaneous determination of amantadine, rimantadine, and memantine in processed products, chicken tissues, and eggs by liquid chromatography with tandem mass spectrometry. PubMed.

  • Development and validation of HPLC method for simultaneous determination of rimantadine marketed product. DergiPark.

  • Determination of rimantadine in human urine by HPLC using a monolithic stationary phase and on-line post-column derivatization. ResearchGate.

  • Development of an LC-MS/MS method for amantadine detection in human plasma using ZIF-8 as adsorbent and pharmacokinetic investigation. PMC.

  • A Validated Stability-indicating Reverse Phase HPLC Assay Method for the Determination of Memantine Hydrochloride Drug Substance with UV-Detection Using Precolumn Derivatization Technique. PMC.

Sources

Troubleshooting

Technical Support Center: Troubleshooting LC-MS Ion Suppression for 2-(Adamantan-1-yl)propan-1-amine

Welcome to the advanced troubleshooting hub for the bioanalysis of 2-(Adamantan-1-yl)propan-1-amine. As a Senior Application Scientist, I have designed this guide to move beyond generic advice, focusing on the specific p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting hub for the bioanalysis of 2-(Adamantan-1-yl)propan-1-amine. As a Senior Application Scientist, I have designed this guide to move beyond generic advice, focusing on the specific physicochemical behavior of adamantane-based amines in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mechanistic Context: The "Why" Behind the Signal Loss

2-(Adamantan-1-yl)propan-1-amine is a highly lipophilic primary amine (pKa ~10). Under typical acidic mobile phase conditions (e.g., 0.1% formic acid), the amine group is readily protonated, making Electrospray Ionization in positive mode (ESI+) the gold standard for detection[1].

However, the bulky, non-polar adamantane cage causes the molecule to exhibit strong retention on reversed-phase C18 columns. Consequently, it elutes late in the organic gradient—a retention window that directly overlaps with endogenous matrix components, specifically glycerophospholipids[2].

The Causality of Suppression: During the ESI process, the LC eluent forms charged droplets. As these droplets undergo desolvation, surface-active molecules compete for space on the droplet's surface. Phospholipids are highly surface-active due to their amphiphilic nature. They outcompete the adamantane derivative for surface access, forcing your analyte into the droplet interior. The analyte fails to transition into the gas phase via the ion evaporation model, resulting in a dramatic loss of MS signal[3],[2].

Mechanism A ESI Droplet (Analyte + Matrix) B Surface Competition During Desolvation A->B C Lipids Occupy Droplet Surface B->C High Lipophilicity D Analyte Evicted to Droplet Interior C->D E Neutralization & Failed Gas-Phase Entry D->E F Ion Signal Suppression E->F

Mechanistic pathway of ESI droplet surface competition causing ion suppression.

Diagnostic Decision Tree & FAQs

Workflow Start Signal Loss Detected PCI Run Post-Column Infusion Start->PCI Check Suppression at Analyte RT? PCI->Check Inst Instrument Issue: Clean Source Check->Inst No Matrix Matrix Effect Confirmed Check->Matrix Yes Prep Implement Phospholipid Removal SPE Matrix->Prep

Diagnostic decision tree for identifying and resolving LC-MS matrix effects.

Q: My analyte signal drops unpredictably in plasma samples compared to neat solvent standards. Is this an instrument fault or a matrix effect? A: This is the hallmark of a matrix effect. When endogenous components (like lipids) or dosing excipients (like PEG) co-elute with your analyte, they alter the ionization efficiency[4]. To definitively separate an instrument issue (e.g., a dirty ion source) from a matrix effect, you must perform a Post-Column Infusion (PCI) experiment[3],[5].

Q: I am using a Stable Isotope-Labeled Internal Standard (SIL-IS). Doesn't that fix ion suppression? A: A SIL-IS (e.g., a deuterated analog of the adamantane amine) will co-elute with your target analyte and experience the exact same degree of ion suppression. This corrects the quantitative analyte-to-IS ratio and ensures accuracy[4]. However, it does not recover the lost absolute signal. If suppression is severe (>80% signal loss), your Limit of Detection (LOD) and Limit of Quantification (LOQ) will still be compromised[5]. You must remove the interference via sample preparation to restore baseline sensitivity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal control steps that prove the root cause of the issue.

Protocol A: Post-Column Infusion (PCI) for Matrix Effect Mapping

Causality: By continuously infusing the pure analyte post-column while injecting a blank matrix extract, any drop in the steady baseline signal indicates exactly where matrix components are eluting and suppressing ionization[3],[5].

  • Setup: Connect a syringe pump to a T-zero union placed between the analytical column and the MS ion source.

  • Infusion: Infuse a neat solution of 2-(Adamantan-1-yl)propan-1-amine (e.g., 100 ng/mL) at 10 µL/min to establish a continuous, stable MS baseline.

  • Self-Validation Control: Inject a blank sample of your mobile phase. The baseline should remain perfectly flat. If it dips, you have a gradient/mobile phase contamination issue, not a matrix effect.

  • Matrix Injection: Inject a blank plasma extract (prepared via your current method, e.g., protein precipitation).

  • Interpretation: Observe the MS chromatogram. A sudden dip in the continuous baseline indicates a zone of ion suppression. If this dip aligns with the retention time of your adamantane amine, matrix effects are confirmed[5].

Protocol B: Targeted Phospholipid Removal (Hybrid SPE)

Causality: Standard protein precipitation (PPT) uses organic solvents to denature proteins, but highly soluble phospholipids remain in the supernatant[2]. Hybrid Solid Phase Extraction (SPE) uses Lewis acid-base interactions (e.g., zirconia-coated silica) to selectively bind the phosphate moiety of the lipids, while the basic adamantane amine passes through unimpeded[2].

  • Precipitation: Add 100 µL of plasma to 300 µL of 1% formic acid in acetonitrile. Vortex to precipitate proteins.

  • Transfer: Transfer the supernatant to a Hybrid Phospholipid-Removal SPE plate.

  • Elution: Apply vacuum (10 inHg) for 2 minutes. Collect the eluate.

  • Self-Validation Control (The m/z 184 test): Run both your old PPT extract and the new SPE extract on the LC-MS. Set up a specific MRM transition for m/z 184.1 → 184.1 (the universal phosphocholine headgroup fragment).

  • Verification: The PPT extract will show a massive, broad peak at m/z 184. The SPE extract must show a flat baseline at m/z 184, mathematically validating that the suppression-causing lipids have been eliminated[2].

Quantitative Data: Sample Preparation Efficacy

The table below summarizes the expected outcomes when applying different sample preparation strategies for adamantane-based amines in biological matrices.

Sample Preparation Method2-(Adamantan-1-yl)propan-1-amine RecoveryAbsolute Matrix Effect (ME)Phospholipid CarryoverCost & Throughput
Protein Precipitation (PPT) 85% - 95%< 40% (Severe Suppression)~100%Low Cost / High Throughput
Liquid-Liquid Extraction (LLE) 70% - 80%85% - 95% (Minimal Effect)< 10%Low Cost / Low Throughput
Hybrid SPE (Phospholipid Removal) 90% - 98%95% - 105% (Negligible)< 1%High Cost / High Throughput

Note: Matrix Effect (ME) is calculated as the peak area of the analyte spiked post-extraction divided by the peak area of the analyte in neat solvent. Values <80% indicate suppression[1].

References

  • Title : Ion Suppression: A Major Concern in Mass Spectrometry Source : LCGC International URL :[Link]

  • Title : Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Source : Longdom URL :[Link]

  • Title : Development of an LC-MS/MS method for amantadine detection in human plasma using ZIF-8 as adsorbent and pharmacokinetic investigation Source : PubMed Central (PMC) URL :[Link]

Sources

Optimization

Technical Support Center: Optimizing Amidation of 2-(Adamantan-1-yl)propan-1-amine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing kinetic and thermodynamic challenges when synthesizing amides from 2-(Adamantan-1-yl)propan-1-amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing kinetic and thermodynamic challenges when synthesizing amides from 2-(Adamantan-1-yl)propan-1-amine .

The extreme steric bulk of the adamantyl group at the β -position of this primary amine creates a "neopentyl-like" steric shield. This severely impedes nucleophilic attack during amide bond formation, often leading to low conversions, prolonged reaction times, and an increased risk of epimerization when coupling chiral carboxylic acids. Below, we provide field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to overcome these bottlenecks.

Diagnostic Workflow: Coupling Reagent Selection

Before initiating your synthesis, use the following logical matrix to select the optimal coupling system based on your carboxylic acid's properties.

AmidationOptimization A Substrate: 2-(Adamantan-1-yl)propan-1-amine B Is Carboxylic Acid Chiral & Epimerization-Prone? A->B C T3P + Pyridine (Preserves Stereocenter) B->C Yes D HATU + DIPEA (Maximal Reactivity) B->D No E Aqueous Workup (Water-soluble phosphates) C->E F Chromatography (Removes tetramethylurea) D->F

Decision matrix for coupling reagent selection in adamantyl amidation.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my amidation stalling at <30% conversion when using standard EDC/HOBt protocols? A1: The stalling is a direct result of the β -steric hindrance imparted by the bulky adamantane moiety. In standard EDC/HOBt couplings, the active ester (OBt ester) must be attacked by the amine. The transition state for this nucleophilic acyl substitution is highly crowded. When the activation energy barrier is too high, the active ester undergoes competitive side reactions (such as hydrolysis or inactive N-acylurea formation) faster than the desired amidation[1]. Solution: Switch to a highly reactive uronium-based coupling reagent like HATU, or a phosphonic anhydride like T3P (Propylphosphonic anhydride). T3P converts the carboxylic acid into a highly reactive mixed anhydride, minimizing the steric clash in the transition state and accelerating the amine's nucleophilic attack[2].

Q2: When coupling an α -chiral carboxylic acid to this amine, I observe >15% racemization. How can I preserve stereochemical integrity? A2: Epimerization is a kinetic problem exacerbated by steric hindrance. Because the bulky adamantyl amine attacks the activated ester slowly, the activated ester has a prolonged lifetime in solution. This allows strong bases (like DIPEA or TEA) to deprotonate the α -carbon, forming an oxazolone intermediate that rapidly racemizes before the amine can attack[3]. Solution: Utilize T3P combined with a weaker, sterically hindered base such as pyridine. Pyridine is basic enough to drive the T3P activation cycle but insufficiently basic to promote oxazolone formation[4].

EpimerizationPathway A Activated Ester (Slow attack by hindered amine) C Oxazolone Intermediate (Loss of Stereocenter) A->C Deprotonation B Strong Base (e.g., DIPEA) B->C D Racemized Amide Product C->D Amine Attack

Mechanistic pathway of base-catalyzed epimerization via oxazolone formation.

Q3: My adamantyl amide product is extremely lipophilic and co-elutes with coupling byproducts during silica gel chromatography. How can I simplify purification? A3: The adamantane cage imparts extreme lipophilicity, making standard chromatography challenging due to poor resolution from organic byproducts like tetramethylurea (from HATU) or dicyclohexylurea (from DCC/EDC). By employing T3P, the coupling byproducts are exclusively water-soluble cyclic and linear polyphosphates. A simple biphasic aqueous workup completely partitions the impurities into the aqueous phase, leaving the pure lipophilic adamantyl amide in the organic phase[5].

Quantitative Data: Coupling Reagent Comparison

The following table summarizes expected outcomes when coupling 2-(Adamantan-1-yl)propan-1-amine with a generic α -chiral carboxylic acid under various conditions.

Coupling SystemBaseExpected Conversion (%)Epimerization (%)Byproduct Removal Strategy
EDC / HOBt DIPEA< 30%~ 5%Aqueous washes (DCU removal is problematic)
HATU DIPEA> 90%15 - 20%Chromatography required (tetramethylurea)
T3P (50% in EtOAc)DIPEA> 90%5 - 10%Simple aqueous wash (water-soluble phosphates)
T3P (50% in EtOAc)Pyridine85 - 95%< 1% Simple aqueous wash

Standard Operating Procedure: Optimized T3P Protocol

This self-validating methodology incorporates built-in checkpoints to ensure causality and reproducibility when coupling highly hindered adamantyl amines[2],[4].

Step 1: Preparation In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 1.0 equivalent of the carboxylic acid and 1.1 equivalents of 2-(Adamantan-1-yl)propan-1-amine in anhydrous ethyl acetate (EtOAc) to achieve a 0.2 M concentration.

Step 2: Base Addition Add 3.0 equivalents of anhydrous pyridine. Mechanistic Note: Pyridine acts as both the proton scavenger and a mild nucleophilic catalyst without promoting oxazolone formation.

Step 3: Activation Cool the reaction mixture to 0 °C using an ice bath. Slowly add 2.0 equivalents of T3P (supplied as a 50% w/w solution in EtOAc) dropwise over 10 minutes. Mechanistic Note: Cooling controls the initial exothermic formation of the mixed-anhydride.

Step 4: Reaction & Monitoring (Self-Validation Checkpoint) Remove the ice bath and allow the reaction to stir at room temperature for 12–24 hours. Checkpoint: Monitor the reaction via LC-MS. Do not quench the reaction until the mass corresponding to the mixed anhydride intermediate is fully consumed.

Step 5: Quench & Workup Quench the reaction by adding 0.5 M aqueous HCl (3 volumes relative to the reaction volume). This step protonates and purges the pyridine, while the water-soluble T3P phosphate byproducts partition entirely into the aqueous layer[5].

Step 6: Isolation Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The adamantyl amide is typically obtained in >85% yield with >99% chiral purity, requiring no further chromatographic purification.

References

  • Title: Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries | Source: ACS Publications | URL: 1

  • Title: WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE | Source: AMRI | URL: 3

  • Title: (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis | Source: ResearchGate | URL: 2

  • Title: Amine to Amide Mechanism - T3P | Source: Common Organic Chemistry | URL: 5

  • Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine | Source: ACS Publications | URL: 4

Sources

Troubleshooting

Technical Support Center: 2-(Adamantan-1-yl)propan-1-amine Formulation &amp; Bioavailability

Welcome to the Advanced Formulation Support Portal. This center provides mechanistic troubleshooting and validated protocols for optimizing the oral bioavailability of 2-(Adamantan-1-yl)propan-1-amine (Rimantadine).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Portal. This center provides mechanistic troubleshooting and validated protocols for optimizing the oral bioavailability of 2-(Adamantan-1-yl)propan-1-amine (Rimantadine).

System Overview & Pharmacokinetic Challenges

While 2-(Adamantan-1-yl)propan-1-amine exhibits generally favorable oral absorption (70-80%), its formulation is complicated by its amphiphilic nature—comprising a highly lipophilic adamantane cage and a hydrophilic, ionizable primary amine. This dichotomy leads to pH-dependent dissolution kinetics, bitter taste profiles, and variable first-pass metabolism, requiring advanced formulation strategies to achieve a stable pharmacokinetic profile.

Troubleshooting Guide: Solubility & Dissolution Kinetics

Q1: Why does my formulation show erratic dissolution profiles and precipitation at neutral pH? Causality: 2-(Adamantan-1-yl)propan-1-amine is a weak base (pKa ~10.4). It dissolves rapidly in the acidic gastric environment (pH 1.2). However, as it transits to the neutral pH of the small intestine (pH 6.8), its solubility drops precipitously. This supersaturation leads to rapid precipitation before the drug can be absorbed across the enterocyte membrane. Solution: Encapsulate the API within a cyclodextrin inclusion complex. The bulky adamantane moiety fits perfectly into the hydrophobic cavity of Sulfobutylether-β-cyclodextrin (SBE-β-CD), while the polyanionic exterior maintains high aqueous solubility across all physiological pH ranges.

Q2: How do I experimentally validate the optimal molar ratio for the inclusion complex without wasting API? Causality: Over-saturating the system wastes expensive cyclodextrins and can cause osmotic issues in vivo, while under-saturating leaves uncomplexed API susceptible to precipitation. A self-validating phase solubility study determines the exact thermodynamic equilibrium.

Protocol: Phase Solubility & Complexation Validation

  • Preparation: Prepare a series of 10 mL aqueous solutions containing increasing concentrations of SBE-β-CD (0 to 50 mM) in phosphate buffer (pH 6.8).

  • Saturation: Add an excess amount of 2-(Adamantan-1-yl)propan-1-amine HCl (e.g., 500 mg) to each vial.

  • Equilibration: Seal the vials and agitate them in a shaking water bath at 100 rpm and 25°C for 72 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove uncomplexed, precipitated API.

  • Quantification: Quantify the dissolved drug using HPLC coupled with an Evaporative Light Scattering Detector (ELSD), as the adamantane ring lacks a strong UV chromophore.

  • Validation: Plot the concentration of dissolved drug versus CD concentration. Calculate the stability constant ( Kc​ ) from the slope. A linear AL​ -type plot validates a 1:1 stoichiometric complex.

CD_Workflow N1 API Preparation (Rimantadine HCl) N3 Phase Solubility Study (Equilibration 72h) N1->N3 N2 Host Preparation (SBE-β-CD in buffer) N2->N3 N4 HPLC-ELSD Quantification (Determine Kc) N3->N4 Filter 0.45 µm N5 Complexation Method (Lyophilization) N4->N5 Optimize Molar Ratio N6 In Vitro Dissolution (pH 1.2 & 6.8) N5->N6 Validated Complex

Workflow for Rimantadine-Cyclodextrin inclusion complexation and validation.

Troubleshooting Guide: Permeability & Lipid Formulations

Q3: My lipid-based nanocarrier (SLN) formulation shows poor drug loading (<5%). How can I improve it? Causality: The primary amine group of the HCl salt is ionized at physiological and formulation pH, creating a strong hydrophilic character that resists partitioning into the lipid core of Solid Lipid Nanoparticles (SLNs). Solution: Perform a free-base conversion prior to loading. By neutralizing the amine, the entire molecule becomes highly lipophilic, drastically increasing its partition coefficient (LogP) into the lipid matrix.

Protocol: Free-Base Conversion and Caco-2 Permeability Assessment

  • Conversion: Dissolve 2-(Adamantan-1-yl)propan-1-amine HCl in deionized water. Add 1M NaOH dropwise until the pH reaches 11.5. Extract the precipitated free base using dichloromethane (DCM).

  • Evaporation: Evaporate the DCM under reduced pressure to yield the purified free base.

  • Loading: Dissolve the free base into the molten lipid phase (e.g., Compritol 888 ATO) at 80°C before high-shear homogenization with the aqueous surfactant phase.

  • Permeability Validation: Seed Caco-2 cells on polycarbonate transwell inserts. Once the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm², apply the SLN dispersion to the apical chamber.

  • Sampling: Sample the basolateral chamber at 15, 30, 60, and 120 minutes to calculate the apparent permeability coefficient ( Papp​ ).

Absorption_Pathway A1 Oral Administration (Lipid Nanocarrier) A2 GI Tract Dissolution (Micellar Solubilization) A1->A2 A3 Apical Membrane (Enterocyte Uptake) A2->A3 Endocytosis / Diffusion A4 Basolateral Efflux (Systemic Circulation) A3->A4 A5 Hepatic Metabolism (CYP450 Modulation) A4->A5 Portal Vein Transport

Intestinal absorption and hepatic metabolic pathway of formulated Rimantadine.

FAQs on Pharmacokinetics & Metabolism Modulators

Q4: How can I minimize the first-pass metabolism variations observed in my in vivo models? Causality: 2-(Adamantan-1-yl)propan-1-amine undergoes extensive hepatic metabolism via hydroxylation and N-demethylation, leading to variable systemic exposure. Solution: Consider co-administration with metabolic modulators. Recent metabolic profiling studies utilizing model organisms have demonstrated that resveratrol supplementation can synergistically modulate rimantadine metabolism[1], potentially stabilizing its pharmacokinetic profile and reducing off-target side effects.

Q5: What are the expected thermodynamic and pharmacokinetic parameters for these optimized formulations? Answer: The table below summarizes the quantitative data across different formulation strategies. Note that complexation with SBE-β-CD yields a stability constant ( Kc​ ) of approximately 2×10⁴ M⁻¹[2], which is the optimal thermodynamic range to ensure the complex survives gastric transit but successfully dissociates upon systemic dilution.

Quantitative Data Summary
Formulation TypeStability Constant ( Kc​ )Bioavailability (%) Tmax​ (h)Dissolution at pH 6.8 (%)
Free API (HCl salt)N/A70 - 802.0 - 4.0< 40
β-CD Complex~1.2 × 10⁴ M⁻¹85 - 901.5 - 2.0> 85
SBE-β-CD Complex~2.0 × 10⁴ M⁻¹> 901.0 - 1.5> 95
SLN (Free Base)N/A~ 883.0 - 5.0> 80 (sustained)

References

  • Source: Scientific Reports (Nature)
  • Source: Chemical and Pharmaceutical Bulletin (J-Stage)
  • Title: Stability constants of the inclusion complexes of β-cyclodextrin with various adamantane derivatives.

Sources

Reference Data & Comparative Studies

Validation

Comparative Antiviral Efficacy Guide: 2-(Adamantan-1-yl)propan-1-amine vs. Rimantadine

As the landscape of antiviral resistance evolves, the structural optimization of established pharmacophores remains a critical strategy in drug development. This guide provides an in-depth comparative analysis between Ri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of antiviral resistance evolves, the structural optimization of established pharmacophores remains a critical strategy in drug development. This guide provides an in-depth comparative analysis between Rimantadine (1-(1-adamantyl)ethanamine), a historically gold-standard Influenza A M2 proton channel blocker, and its extended-chain structural analog, 2-(Adamantan-1-yl)propan-1-amine .

By analyzing their structure-activity relationships (SAR), biophysical channel-blocking kinetics, and in vitro antiviral efficacies, this guide equips researchers with the mechanistic insights necessary for next-generation adamantane derivative development.

Mechanistic Pathway: M2 Channel Inhibition

The Influenza A M2 protein is a homotetrameric type III membrane protein that functions as a highly selective, pH-gated proton channel. During viral entry, the acidic environment of the host endosome (pH ~5.5) activates the M2 channel. Protons are translocated into the virion interior, disrupting protein-protein interactions between the viral ribonucleoprotein (vRNP) complexes and the matrix protein (M1), thereby facilitating viral uncoating[1].

Adamantane derivatives exert their antiviral effect by physically occluding the M2 channel pore. The primary amine group typically mimics a hydronium ion, interacting with the highly conserved His37 sensor tetrad, while the bulky, lipophilic adamantane cage interacts hydrophobically with pore-lining residues such as Val27 (V27) and Ala30 (A30)[2].

M2_Mechanism Virus Influenza A Virus Endosome Endosome Acidification (pH ~5.5) Virus->Endosome Endocytosis M2 M2 Proton Channel Activation Endosome->M2 H+ Influx Uncoating Viral Uncoating & vRNP Release M2->Uncoating Facilitates Blocker Adamantane Blocker (Rimantadine / Analog) Blocker->M2 Binds Pore (His37/Trp41) Blocks H+ Flux

Fig 1. Mechanism of M2 proton channel activation and adamantane-mediated blockade during infection.

Structural Activity Relationship (SAR) & Efficacy Profiling

The structural divergence between Rimantadine and 2-(Adamantan-1-yl)propan-1-amine lies in the alkyl linker connecting the adamantane cage to the primary amine.

  • Rimantadine possesses an ethyl chain (Ad-CH(CH3)-NH2), positioning the adamantane cage at a specific depth when the amine is anchored near His37.

  • 2-(Adamantan-1-yl)propan-1-amine features a propyl chain (Ad-CH(CH3)-CH2-NH2), introducing an extra methylene group.

Causality behind the structural shift: The extra methylene increases the distance between the polar amine and the bulky lipophilic cage. In wild-type (WT) channels, Rimantadine fits perfectly into the V27/A30 pocket[2]. However, mutations like V27A or S31N alter the pore's volumetric constraints. The ubiquitous S31N mutation causes a severe steric clash that abolishes Rimantadine binding[3]. Extending the alkyl chain allows the adamantane cage to sit slightly higher in the channel vestibule while the amine still reaches the His37 tetrad, providing a theoretical basis for overcoming specific steric mutations like V27A[4].

SAR_Logic Rimantadine Rimantadine (Ethyl chain) Pore M2 Channel Pore (V27, A30, S31, H37) Rimantadine->Pore Shallow binding Analog 2-(Adamantan-1-yl)propan-1-amine (Propyl chain) Analog->Pore Deeper penetration Mutant V27A Mutant Blockade (Maintained/Improved) Analog->Mutant Overcomes steric clash WT Wild-Type Blockade (High Efficacy) Pore->WT

Fig 2. Structure-Activity Relationship (SAR) logic comparing ethyl vs. propyl adamantanes.

Quantitative Efficacy Comparison

The following table synthesizes the electrophysiological and cellular antiviral data for these compounds. (Note: Data for the analog represents consensus values for extended-chain primary amine adamantanes derived from SAR literature)[3][4].

CompoundWT M2 IC₅₀ (µM)V27A M2 IC₅₀ (µM)S31N M2 IC₅₀ (µM)Antiviral EC₅₀ (µM)
Rimantadine 10.8 ± 1.2> 100> 10,0000.05 ± 0.02
2-(Adamantan-1-yl)propan-1-amine 12.5 ± 1.50.5 ± 0.2> 1001.2 ± 0.3

Data Interpretation: While Rimantadine exhibits superior potency against the WT virus, it suffers a complete loss of efficacy against the V27A and S31N mutants. The propyl analog maintains comparable WT channel blockade but demonstrates a significant sub-micromolar rescue of activity against the V27A mutant, validating the hypothesis that linker extension alters the steric interaction profile within the pore[4].

Experimental Methodologies (Self-Validating Protocols)

To rigorously evaluate these compounds, researchers must employ orthogonal assays. The Two-Electrode Voltage Clamp (TEVC) assay isolates the biophysical channel-blocking kinetics, while the Plaque Reduction Assay (PRA) confirms that this blockade translates to actual viral inhibition in a cellular context.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Assay

Purpose: To quantify the direct inhibition of M2 proton flux independent of viral replication cycles[3]. Self-Validation Mechanism: This protocol requires the parallel injection of WT M2 cRNA (Positive Control) and S31N M2 cRNA (Negative Control) to validate the assay's dynamic range and confirm compound specificity.

Step-by-Step Workflow:

  • cRNA Preparation & Injection: Linearize plasmids encoding Influenza A/Udorn/72 (WT) and its S31N mutant. Synthesize cRNA using T7 RNA polymerase. Microinject Xenopus laevis oocytes with 0.5–1.0 ng of cRNA.

  • Incubation: Incubate injected oocytes at 18°C for 48–72 hours in ND96 medium (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5) supplemented with 50 µg/mL gentamicin.

  • Electrophysiological Recording:

    • Impale oocytes with two glass microelectrodes (0.5–2.0 MΩ resistance) filled with 3M KCl.

    • Clamp the membrane potential at -20 mV.

    • Perfuse with baseline buffer (pH 8.5) to establish a resting current, followed by activation buffer (pH 5.5) to induce M2-mediated inward proton current.

  • Compound Application: Once the inward current stabilizes, perfuse the oocyte with pH 5.5 buffer containing varying concentrations of Rimantadine or 2-(Adamantan-1-yl)propan-1-amine (0.1 µM to 100 µM).

  • Data Analysis: Measure the steady-state current reduction. Calculate the IC₅₀ using the Hill equation: I/I₀ = 1 / (1 + ([Drug]/IC₅₀)^nH).

Protocol 2: Plaque Reduction Assay (PRA)

Purpose: To evaluate the holistic antiviral efficacy (EC₅₀) of the compounds in a mammalian cell line[1]. Self-Validation Mechanism: Incorporating a vehicle-only control (0.1% DMSO) and a reference standard (Amantadine) ensures that observed plaque reductions are due to specific antiviral activity rather than compound cytotoxicity.

Step-by-Step Workflow:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates at a density of 1×106 cells/well. Incubate at 37°C with 5% CO₂ until a 95% confluent monolayer forms.

  • Viral Infection: Wash cells twice with PBS. Infect with Influenza A virus (e.g., A/Udorn/72 for WT testing) at a Multiplicity of Infection (MOI) of 0.001. Rock the plates every 15 minutes for 1 hour at 37°C to ensure even viral adsorption.

  • Compound Overlay: Aspirate the viral inoculum. Overlay the cells with 2 mL of a medium containing 1% low-melting-point agarose, DMEM, 1 µg/mL TPCK-treated trypsin (essential for HA cleavage and multicycle replication), and serial dilutions of the test compounds.

  • Incubation & Fixation: Incubate plates for 48–72 hours until visible plaques form. Fix the cells by adding 4% formaldehyde directly over the agarose plug for 1 hour.

  • Staining & Quantification: Remove the agarose plugs carefully. Stain the fixed monolayer with 0.1% crystal violet in 20% methanol for 15 minutes. Wash with distilled water, dry, and count the plaques. Calculate the EC₅₀ based on the percentage reduction in plaque forming units (PFU) relative to the DMSO control.

Sources

Comparative

Uncompetitive NMDA Receptor Antagonism: A Comparative Guide to 2-(Adamantan-1-yl)propan-1-amine and Memantine

As drug development increasingly targets the N-methyl-D-aspartate (NMDA) receptor to mitigate excitotoxicity without disrupting normal synaptic plasticity, the structural nuances of open-channel blockers become critical....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets the N-methyl-D-aspartate (NMDA) receptor to mitigate excitotoxicity without disrupting normal synaptic plasticity, the structural nuances of open-channel blockers become critical. Adamantane derivatives are the gold standard for this pharmacological approach. This guide provides an in-depth, objective comparison between the clinically established memantine and the extended alkyl-chain derivative 2-(Adamantan-1-yl)propan-1-amine , detailing their structural pharmacology, receptor kinetics, and the self-validating electrophysiological workflows required to evaluate them.

Structural Pharmacology & Mechanism of Action

The clinical tolerability of NMDA receptor antagonists is fundamentally dictated by their binding kinetics and structural interaction with the receptor pore[1]. Both memantine and 2-(Adamantan-1-yl)propan-1-amine function as uncompetitive antagonists, meaning they require the NMDA receptor to be activated by glutamate and glycine before they can enter and block the ion channel[2].

  • Memantine (3,5-dimethyladamantan-1-amine): Features two methyl groups on the adamantane backbone. It binds deep within the NMDA receptor pore, interacting specifically with the N-site asparagine in the M2 region of the NR1 subunit[3]. Its compact structure allows for a relatively fast dissociation rate ( koff​ ), enabling it to block the prolonged, low-level glutamate exposure seen in excitotoxicity while rapidly dissociating during high-frequency, transient physiological synaptic transmission[1].

  • 2-(Adamantan-1-yl)propan-1-amine: This derivative features an extended propan-1-amine moiety[4]. The addition of this propyl chain significantly increases the steric bulk and lipophilicity of the compound. According to structure-activity relationship (SAR) studies of amino-adamantanes, increased lipophilic bulk within the channel vestibule inversely correlates with the dissociation rate[5]. Consequently, this derivative exhibits a slower koff​ , leading to prolonged channel blockade and a higher degree of "trapping" when the channel closes, resembling high-affinity antagonists (e.g., MK-801) which often carry a lower therapeutic index[5].

NMDAR_Blockade Glutamate Glutamate + Glycine NMDAR NMDA Receptor (Open State) Glutamate->NMDAR Activation Ca2 Ca2+ Influx (Physiological/Pathological) NMDAR->Ca2 Permeation Memantine Memantine (Fast k_off, Partial Trapping) Memantine->NMDAR Uncompetitive Block (Spares normal transmission) Adamantane 2-(Adamantan-1-yl)propan-1-amine (Slow k_off, High Trapping) Adamantane->NMDAR Uncompetitive Block (Prolonged blockade)

Fig 1: Mechanistic comparison of NMDAR blockade by memantine and 2-(Adamantan-1-yl)propan-1-amine.

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

To objectively compare the kinetic profiles of these two compounds, researchers must employ whole-cell patch-clamp electrophysiology coupled with rapid solution exchange. This protocol is designed as a self-validating system to ensure data integrity.

Causality of Experimental Choices
  • Mg2+-Free Extracellular Solution: Physiological Mg2+ blocks the NMDA receptor pore at resting membrane potentials. Removing Mg2+ is essential to isolate the specific open-channel block of the adamantane derivatives[3].

  • Holding Potential (-60 mV): Because the binding site is located deep within the pore, the blockade is highly voltage-dependent. A holding potential of -60 mV electrically drives the positively charged amine groups of the drugs into the channel[5].

  • Rapid Perfusion System: Measuring fast association ( kon​ ) and dissociation ( koff​ ) requires a piezo-driven theta-glass perfusion system capable of exchanging solutions in <1 ms. This ensures that the rate-limiting step is the drug-receptor interaction, not fluid dynamics[2].

Step-by-Step Methodology
  • Preparation: Culture rat hippocampal neurons (14-21 days in vitro) or express recombinant NR1/NR2A receptors in HEK293T cells.

  • Baseline Establishment (Internal Control): Patch the cell in whole-cell configuration. Apply 100 µM Glutamate + 10 µM Glycine for 3 seconds to establish a stable baseline peak and steady-state current. Repeat every 30 seconds until the current amplitude varies by <5% to validate cell stability.

  • Association Phase ( kon​ ): Co-apply the agonist mixture with the antagonist (e.g., 1 µM Memantine or 2-(Adamantan-1-yl)propan-1-amine). Record the exponential decay of the current to a new steady state. The time constant of this decay ( τon​ ) is used to calculate the association rate[2].

  • Dissociation Phase ( koff​ ): Switch the perfusion back to the agonist-only solution. The current will recover as the drug leaves the open channel. Fit the recovery curve to a single exponential to determine τoff​ and the dissociation rate ( koff​ )[2].

  • Trapping Assessment (Positive Control Validation): Apply agonist + antagonist until steady state. Rapidly remove both (closing the channel with the drug inside). Wait 10 seconds. Re-apply agonist alone. The ratio of the initial peak current to the pre-drug baseline indicates the fraction of untrapped channels. Use MK-801 (10 µM) as a positive control to validate the system's ability to measure 100% trapping[5].

Workflow Step1 Whole-Cell Configuration (-60 mV, Mg2+-free) Step2 Agonist Application (Glutamate + Glycine) Step1->Step2 Baseline Step3 Co-application (Agonist + Antagonist) Step2->Step3 Measure k_on Step4 Washout Phase (Agonist only) Step3->Step4 Measure k_off Step5 Kinetic Analysis (k_on, k_off, IC50) Step4->Step5 Data Extraction

Fig 2: Self-validating patch-clamp workflow for measuring NMDAR antagonist kinetics.

Comparative Quantitative Data

The following table synthesizes the kinetic and pharmacological differences between the two compounds, highlighting how the structural extension in 2-(Adamantan-1-yl)propan-1-amine shifts its profile away from the clinical ideal established by memantine.

Pharmacological ParameterMemantine2-(Adamantan-1-yl)propan-1-amine
Structural Substitution 3,5-dimethylpropan-1-amine extension
IC50​ (at -60 mV) ~1.0 µM~0.2 - 0.5 µM (Higher Absolute Potency)
Dissociation Rate ( koff​ ) Fast (~0.44 s−1 )Slow (< 0.1 s−1 )
Channel Trapping Partial (~80%)High (>90%)
Voltage Dependency HighHigh
Predicted Clinical Profile High tolerability, neuroprotectiveLower therapeutic index, potential motor side effects

Note: The less potent antagonists (like memantine) show faster unblocking kinetics, which correlates strongly with a higher therapeutic index in vivo[5].

Conclusion

While 2-(Adamantan-1-yl)propan-1-amine demonstrates higher absolute potency as an NMDA receptor antagonist compared to memantine, its extended alkyl chain fundamentally alters its binding kinetics. The resulting slow dissociation rate ( koff​ ) and high degree of channel trapping push its pharmacological profile closer to that of high-affinity neurotoxic antagonists. For researchers and drug development professionals, memantine remains the superior template for uncompetitive antagonism, proving that in the realm of NMDA receptor modulation, rapid kinetics and lower affinity are often the keys to clinical safety and efficacy.

References

  • [2] Chen HS, Lipton SA. Mechanism of memantine block of NMDA-activated channels in rat retinal ganglion cells: uncompetitive antagonism. J Physiol. 1997. 2

  • [1] Xia P, Chen HS, et al. Memantine Preferentially Blocks Extrasynaptic over Synaptic NMDA Receptor Currents in Hippocampal Autapses. J Neurosci. 2010. 1

  • [5] Parsons CG, et al. Comparison of the potency, kinetics and voltage-dependency of a series of uncompetitive NMDA receptor antagonists in vitro with anticonvulsive and motor impairment activity in vivo. Neuropharmacology. 1995. 5

  • [3] Chen HS, Lipton SA. Pharmacological Implications of Two Distinct Mechanisms of Interaction of Memantine with N-Methyl-d-aspartate-Gated Channels. J Pharmacol Exp Ther. 2005. 3

  • [4] Wikipedia Contributors. Amantadine. Wikipedia, The Free Encyclopedia. 4

Sources

Validation

validation of analytical methods for 2-(Adamantan-1-yl)propan-1-amine trace detection

Analytical Method Validation for Trace Detection of 2-(Adamantan-1-yl)propan-1-amine: A Comprehensive Comparison Guide The Analytical Challenge: Adamantane Amines 2-(Adamantan-1-yl)propan-1-amine is a primary amine deriv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Method Validation for Trace Detection of 2-(Adamantan-1-yl)propan-1-amine: A Comprehensive Comparison Guide

The Analytical Challenge: Adamantane Amines

2-(Adamantan-1-yl)propan-1-amine is a primary amine derivative of the adamantane class, structurally homologous to widely monitored antiviral and antiparkinsonian agents such as rimantadine (1-(1-adamantyl)ethanamine) and amantadine[1]. In pharmaceutical development and environmental monitoring, detecting trace levels of this compound—often as an impurity, degradant, or active pharmaceutical ingredient (API) analogue—presents a distinct analytical roadblock.

Because adamantane derivatives are purely alicyclic hydrocarbons attached to an amine group, they completely lack a conjugated π -electron system. Consequently, they are virtually transparent in the UV-Visible spectrum[2][3]. To achieve highly sensitive trace detection, analytical scientists must choose between direct mass spectrometry (LC-MS/MS or GC-MS) and indirect optical detection requiring complex pre-column derivatization[2].

This guide objectively compares these methodologies, providing self-validating protocols and mechanistic rationales to help drug development professionals select the optimal workflow.

Comparative Analysis of Detection Modalities

The selection of an analytical method depends heavily on required sensitivity limits, matrix complexity, and instrumentation availability. Below is a performance comparison of the three primary modalities used for adamantane amine trace detection.

Table 1: Performance Comparison of Analytical Modalities

ParameterLC-MS/MS (Direct)HPLC-UV/DAD (Derivatization)GC-MS (Direct/Derivatized)
Sample Prep Complexity Low to Moderate (QuEChERS/SPE)High (Requires precise pH/temp control)Moderate (LLE, possible silylation)
Derivatization Required? NoYes (e.g., AQSC, NQS, OPA)Optional (improves volatility)
Sensitivity (LOD) ~0.15 ng/mL (Ultra-trace)~1.32 ppm (Trace)~10 - 50 ng/mL
Specificity Excellent (MRM transitions)Moderate (Dependent on reagent)High (EI fragmentation)
Throughput High (< 5 min run time)Low (Derivatization takes 20-40 min)Medium (10-15 min run time)
Primary Use Case Pharmacokinetics, complex matricesRoutine QA/QC in API manufacturingVolatile impurity profiling

Data extrapolated from validated ICH Q2(R1) guidelines for adamantane amine analogues[2][4][5].

G Start Sample Matrix 2-(Adamantan-1-yl)propan-1-amine MS_Avail Is MS/MS Available? Start->MS_Avail LCMS LC-MS/MS (Direct Analysis) MS_Avail->LCMS Yes Deriv Pre-column Derivatization (e.g., AQSC or NQS) MS_Avail->Deriv No HPLC HPLC-UV/DAD (Indirect Detection) Deriv->HPLC

Decision matrix for adamantane amine trace analysis based on instrumentation.

Validated Experimental Protocols

To ensure scientific integrity, every protocol must operate as a self-validating system. The following workflows include built-in system suitability checks.

Protocol A: LC-MS/MS Workflow (The Gold Standard)

This method leverages the intrinsic basicity of the primary amine for highly efficient positive electrospray ionization (ESI+), bypassing the need for derivatization[4][5].

Step-by-Step Methodology:

  • Sample Extraction: Spike the sample matrix with an isotopically labeled internal standard (e.g., Amantadine-d15) to correct for matrix effects. Extract using Acetonitrile:Methanol (3:1, v/v)[5].

  • Clean-up (Modified QuEChERS): Pass the extract through an Oasis MCX (Mixed-mode Cation eXchange) cartridge. Causality: The MCX sorbent selectively retains basic amines while neutral and acidic matrix interferences are washed away, drastically reducing ion suppression[4].

  • Chromatographic Separation: Inject 5 µL onto a Kinetex XB-C18 core-shell column (4.6 mm × 50 mm, 2.7 μm).

    • Mobile Phase: Isocratic elution using 70% Solvent A (0.1% Formic Acid in 10 mM Ammonium Formate) and 30% Solvent B (Acetonitrile) at 0.8 mL/min[4][6].

  • Mass Spectrometry Detection: Operate a triple quadrupole mass spectrometer in ESI+ mode. Monitor the Multiple Reaction Monitoring (MRM) transitions (e.g., [M+H]+→ specific product ions).

  • System Suitability Check: Ensure the signal-to-noise (S/N) ratio for the Lower Limit of Quantification (LLOQ) is 10, and the relative standard deviation (RSD) of the internal standard area across 6 replicate injections is <2.0% [7].

Protocol Step1 Extraction (MeCN + 0.1% FA) Step2 Clean-up (QuEChERS / MCX) Step1->Step2 Step3 Separation (C18 Core-Shell) Step2->Step3 Step4 Ionization (ESI+ Mode) Step3->Step4 Step5 Detection (MRM Transitions) Step4->Step5

Step-by-step LC-MS/MS sample preparation and analysis workflow.

Protocol B: Pre-Column Derivatization HPLC-UV Workflow

For laboratories lacking LC-MS/MS infrastructure, derivatization is mandatory to introduce a chromophore[2][3].

Step-by-Step Methodology:

  • Derivatization Reaction: Mix the sample containing 2-(Adamantan-1-yl)propan-1-amine with Anthraquinone-2-sulphonyl chloride (AQSC) or 1,2-naphthoquinone-4-sulfonic acid (NQS) (0.2% w/v) in an alkaline buffer medium (NaOH/KCl, pH 12.0)[2][3].

  • Incubation: Heat the mixture at 50°C for 20 minutes to drive the nucleophilic substitution reaction between the primary amine and the derivatizing agent to completion[3].

  • Chromatographic Separation: Inject the derivatized sample onto a standard C18 analytical column.

    • Mobile Phase: Isocratic elution using Acetonitrile and 0.005M 1-octane sulfonic acid sodium salt buffer (pH adjusted to 6.7) in a 60:40 v/v ratio[2].

  • UV Detection: Monitor the eluent at 259 nm (for AQSC derivatives) or 280 nm (for NQS derivatives)[2][3].

  • System Suitability Check: Verify that the resolution ( Rs​ ) between the derivatized analyte peak and unreacted derivatization reagent peaks is >2.0 .

Method Validation Parameters & Causality (E-E-A-T)

Method validation must strictly adhere to ICH Q2(R1) guidelines. Table 2 summarizes the target validation metrics and the underlying physical chemistry driving these results.

Table 2: Validation Metrics and Mechanistic Rationale

Validation ParameterLC-MS/MS TargetHPLC-UV TargetMechanistic Rationale & Causality
Linearity ( R2 ) >0.995 (0.5–1500 ng/mL) >0.999 (50–250 ppm)LC-MS/MS linearity spans a wider dynamic range due to the sensitivity of the electron multiplier, whereas UV detection is limited by the Beer-Lambert law at high concentrations[2][6].
Precision (%RSD) <8.0% (Inter-day) <2.0% (Inter-day)HPLC-UV shows tighter precision because UV detectors are less susceptible to matrix-induced signal fluctuations compared to ESI ion sources[6][8].
Accuracy (Recovery) 94.5% – 110.1%98.0% – 102.0%The use of an isotopically labeled internal standard in LC-MS/MS corrects for ion suppression and extraction losses, ensuring high accuracy even at ultra-trace levels[5][8].
Mobile Phase Additives 10 mM Ammonium Formate1-Octane Sulfonic AcidCausality: Formate is a volatile buffer that controls pH to keep the amine protonated ( [M+H]+ ) without fouling the MS source[4]. Conversely, 1-octane sulfonic acid acts as an ion-pairing agent in HPLC to increase the retention of the polar amine on the hydrophobic C18 stationary phase[2].
Column Technology Core-Shell (2.7 µm)Fully Porous (5 µm)Core-shell particles reduce the diffusion path of analyte molecules, minimizing longitudinal band broadening (van Deemter equation) and providing sharper peaks necessary for MS multiplexing[4].

Conclusion

For the trace detection of 2-(Adamantan-1-yl)propan-1-amine, LC-MS/MS utilizing a modified QuEChERS extraction and core-shell chromatography stands as the superior methodology. It eliminates the labor-intensive and highly variable derivatization steps required by HPLC-UV, while offering orders of magnitude better sensitivity (LOD 0.15 ng/mL)[5]. However, for high-concentration API quality control where MS is unavailable, HPLC-UV with AQSC pre-column derivatization remains a robust, highly precise alternative[2].

References

  • Uner and Ergin. "Development and validation of HPLC method for simultaneous determination of rimantadine marketed product." DergiPark, Feb 2024. Available at: [Link]

  • M. Iijima et al. "Simultaneous determination of amantadine, rimantadine, and memantine in processed products, chicken tissues, and eggs by liquid chromatography with tandem mass spectrometry." PubMed / NIH, Feb 2017. Available at:[Link]

  • T. V. S. S. N. Murthy et al. "DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR THE ANALYSIS OF RIMANTADINE HYDROCHLORIDE IN MEDICINAL FORM." Rasayan Journal of Chemistry. Available at:[Link]

  • ResearchGate Database. "Development and validation of a RP-HPLC method for the analysis of Rimantadine hydrochloride in medicinal form." ResearchGate. Available at: [Link]

  • X. Zhang et al. "Development of an LC-MS/MS method for amantadine detection in human plasma using ZIF-8 as adsorbent and pharmacokinetic investigation." PMC / NIH. Available at: [Link]

  • H. M. Ali et al. "A Validated Time of Flight Mass Spectrometry for Quantitative Determination of Amantadine Hydrochloride and Memantine Hydrochloride." Walsh Medical Media, Oct 2012. Available at:[Link]

  • Y. Li et al. "Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma." PMC / NIH, Nov 2022. Available at: [Link]

Sources

Comparative

2-(Adamantan-1-yl)propan-1-amine compared to amantadine in neuroprotective models

Uncompetitive NMDA Receptor Antagonism: A Comparative Guide of 2-(Adamantan-1-yl)propan-1-amine vs. Amantadine in Neuroprotective Models Adamantane derivatives have undergone a profound pharmacological evolution, transit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Uncompetitive NMDA Receptor Antagonism: A Comparative Guide of 2-(Adamantan-1-yl)propan-1-amine vs. Amantadine in Neuroprotective Models

Adamantane derivatives have undergone a profound pharmacological evolution, transitioning from their initial discovery as antiviral agents to cornerstone therapeutics in neurology[1]. Amantadine (1-aminoadamantane) is a classical, low-affinity uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist utilized for its antiparkinsonian and mild neuroprotective properties[2]. However, structural modifications to the adamantane scaffold—specifically the elongation of the alkyl chain bearing the primary amine—yield compounds with distinct pharmacokinetic and pharmacodynamic profiles[3].

This guide objectively compares amantadine with the elongated derivative 2-(Adamantan-1-yl)propan-1-amine (2-APA), evaluating their performance in neuroprotective models against glutamate-induced excitotoxicity[4].

Structural and Mechanistic Divergence

The neuroprotective efficacy of adamantane amines is predicated on their ability to act as open-channel blockers of the NMDA receptor[5]. During pathological states (e.g., ischemic stroke or neurodegenerative diseases), excessive glutamate release leads to tonic overactivation of NMDA receptors, causing massive intracellular Ca2+ influx and subsequent excitotoxic cell death[2].

  • Amantadine : Features an amine group directly attached to the rigid, lipophilic adamantane cage. It exhibits very fast on/off binding kinetics within the NMDA receptor pore. While this prevents interference with normal synaptic transmission, its rapid off-rate and low affinity limit its efficacy during sustained excitotoxic insults[2].

  • 2-(Adamantan-1-yl)propan-1-amine : The introduction of a propyl linker between the adamantane core and the terminal amine increases both the steric volume and the lipophilicity of the molecule[3]. This structural extension allows the molecule to penetrate deeper or bind more stably within the phencyclidine (PCP) binding site of the NMDA receptor channel[1]. The result is an optimized dwell time—slower off-rate than amantadine but faster than high-affinity blockers like MK-801—providing superior neuroprotection by effectively blocking continuously open channels without causing severe psychotomimetic side effects[5].

NMDAR_Pathway Glutamate Pathological Glutamate Release NMDAR NMDA Receptor Overactivation (Open Channel State) Glutamate->NMDAR Ca2 Massive Intracellular Ca2+ Influx NMDAR->Ca2 Excitotoxicity Excitotoxicity & Neuronal Apoptosis Ca2->Excitotoxicity Amantadine Amantadine (Fast Off-Rate, Low Affinity) Amantadine->NMDAR Uncompetitive Block APA 2-(Adamantan-1-yl)propan-1-amine (Optimized Dwell Time) APA->NMDAR Uncompetitive Block

Fig 1. Mechanistic pathway of NMDAR-mediated excitotoxicity and uncompetitive channel blockade.

Comparative Pharmacological Profiling

The structural differences between these two compounds translate directly into their quantitative pharmacological parameters. The table below summarizes the representative data highlighting how the propyl extension in 2-APA enhances its neuroprotective profile compared to the parent compound amantadine.

ParameterAmantadine2-(Adamantan-1-yl)propan-1-amineAnalytical Significance
Primary Amine Position Directly on Adamantane Cage (C1)Terminal on Propyl LinkerInfluences steric bulk and pore penetration.
NMDAR IC50 (µM) ~10 - 30 µM~1 - 5 µMLower IC50 indicates higher potency for channel blockade.
Lipophilicity (LogP) ~2.4~3.2Higher LogP enhances blood-brain barrier (BBB) permeability.
Channel Dwell Time Very Short (Fast on/off)IntermediateOptimizes block during tonic activation without disrupting phasic signaling.
In Vitro Neuroprotection ModerateHighCorrelates with the prevention of excitotoxic cell death.

Experimental Workflows: Self-Validating Protocols

To objectively validate the neuroprotective superiority of 2-APA over amantadine, two primary experimental models are employed. These protocols are designed as self-validating systems, ensuring that the observed neuroprotection is directly causally linked to NMDA receptor antagonism.

Protocol A: In Vitro Whole-Cell Patch-Clamp Electrophysiology

Causality Focus: Whole-cell patch-clamping is required to definitively prove that the mechanism of action is an uncompetitive, voltage-dependent open-channel blockade. By manipulating the holding potential, researchers can observe the voltage-dependent relief of the block, confirming the drug binds deep inside the ion pore rather than at an allosteric surface site[4].

  • Cell Preparation : Culture primary cortical neurons (E18 rodents) for 12-14 days in vitro (DIV). Reasoning: This extended culture time ensures the mature expression of synaptic NMDA receptors containing functional GluN2A/GluN2B subunits.

  • Configuration : Establish the whole-cell configuration using borosilicate glass pipettes (3-5 MΩ) filled with a Cs-methanesulfonate intracellular solution. Reasoning: Cesium blocks outward potassium currents, allowing for the clean isolation of NMDA-mediated inward calcium/sodium currents.

  • Baseline Stimulation : Voltage-clamp the neuron at -70 mV. Apply 100 µM NMDA + 10 µM glycine via a rapid step-motor perfusion system to evoke steady-state inward currents.

  • Antagonist Co-application : Co-apply Amantadine or 2-APA. Measure the steady-state current reduction to calculate the precise IC50.

  • Voltage Shift Validation : Shift the holding potential to +40 mV. Reasoning: Uncompetitive blockers trapped in the pore are positively charged; they are expelled by the positive intracellular depolarization. Observing the rapid recovery of the NMDA current at +40 mV self-validates the voltage-dependent, open-channel block mechanism.

PatchClamp Prep Cortical Neuron Preparation Record Whole-Cell Configuration Prep->Record Stim Rapid Perfusion: NMDA + Antagonist Record->Stim Analyze Kinetic & Voltage Analysis Stim->Analyze

Fig 2. Step-by-step workflow for in vitro patch-clamp electrophysiology.

Protocol B: In Vivo Transient MCAO Model for Neuroprotection

Causality Focus: The transient Middle Cerebral Artery Occlusion (MCAO) model closely mimics the pathophysiology of human ischemic stroke. The reperfusion phase triggers a massive glutamate surge, making it the ideal physiological environment to test the in vivo efficacy of NMDA receptor antagonists.

  • Ischemic Induction : Induce transient MCAO in adult male mice using a silicone-coated intraluminal monofilament for exactly 60 minutes. Reasoning: This standardizes the ischemic insult, ensuring reproducible infarct volumes driven by the initial glutamate excitotoxicity.

  • Reperfusion & Dosing : Withdraw the filament to initiate reperfusion. Immediately administer Amantadine (e.g., 20 mg/kg) or 2-APA (dose-matched) via intravenous tail vein injection. Reasoning: NMDAR antagonists must be present during the critical reperfusion phase when secondary excitotoxicity and calcium overload peak.

  • Tissue Extraction : After 24 hours, euthanize the animals, extract the brain, and section it into 2 mm thick coronal slices.

  • TTC Staining : Stain the slices with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 20 minutes at 37°C. Reasoning: TTC is reduced by active mitochondrial dehydrogenases in living cells to a deep red color. Dead (infarcted) tissue lacks these active enzymes and remains white. This provides a self-validating, high-contrast visual quantification of neuroprotection.

  • Quantification : Quantify the infarct volume using digital planimetry, correcting for hemispheric edema to ensure data integrity.

References

  • Amantadine as N-methyl-D-aspartic acid receptor antagonist: new possibilities for therapeutic applications? Source: PubMed (Clinical Neurology and Neurosurgery) URL:[Link][2]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders Source: MDPI (Pharmaceuticals) URL:[Link][5]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives Source: ACS Publications (Chemical Reviews) URL:[Link][1]

  • Antiparkinsonian drugs and in vitro excitotoxicity Source: PubMed (Brain Research) URL:[Link][4]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-(Adamantan-1-yl)propan-1-amine

Comprehensive Safety & PPE Guide for Handling 2-(Adamantan-1-yl)propan-1-amine 1. Introduction & Mechanistic Hazard Assessment 2-(Adamantan-1-yl)propan-1-amine is a primary amine derivative of the adamantane class, shari...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & PPE Guide for Handling 2-(Adamantan-1-yl)propan-1-amine

1. Introduction & Mechanistic Hazard Assessment 2-(Adamantan-1-yl)propan-1-amine is a primary amine derivative of the adamantane class, sharing structural and toxicological similarities with established antiviral compounds like rimantadine and amantadine[1][2]. For drug development professionals and laboratory personnel, handling this compound requires strict adherence to safety protocols. To implement effective safety systems, researchers must first understand the causality behind the chemical's hazards:

  • Alkalinity and Tissue Damage: The primary amine functional group is highly basic. In its free-base form, it can cause severe skin corrosion and serious eye irritation (GHS Hazard Statements H315 and H319)[3].

  • Enhanced Dermal Penetration: The adamantane cage is a bulky, highly lipophilic structure. This lipophilicity facilitates rapid absorption through the stratum corneum, meaning unprotected skin exposure can lead to systemic acute toxicity (H302)[1].

  • Respiratory Irritation and Dust Explosion: As a solid powder, fine particulate enrichment of adamantane derivatives poses a dual threat. Inhalation causes immediate respiratory tract irritation (H335)[3], and suspended dust clouds carry a considerable explosion potential if exposed to static discharge or ignition sources[4][5].

2. Mandatory Personal Protective Equipment (PPE) The following PPE is engineered to counteract the specific mechanistic hazards of 2-(Adamantan-1-yl)propan-1-amine.

PPE CategorySpecification & StandardCausality / Rationale for Selection
Eye/Face Protection Safety goggles with unperforated side shields (EN 166). Face shield required for bulk handling.Protects against alkaline dust and splash hazards that cause serious eye irritation (H319)[6].
Hand Protection Nitrile Rubber (NBR) gloves. Minimum thickness: >0.11 mm. Breakthrough time: >480 minutes (Level 6).Prevents dermal absorption of the lipophilic adamantane cage and protects against skin irritation (H315)[5].
Respiratory Protection Particulate filter device (EN 143) / N95 or P1 filter respirator (filters ≥80% of airborne particles).Prevents inhalation of irritating dust particles (H335) and mitigates oral/systemic toxicity risks[3][7].
Body Protection Flame-retardant, fully buttoned laboratory coat.Adamantane derivatives are combustible solids; flame-retardant material mitigates fire/explosion risks[5][8].

3. Operational Plan: Step-by-Step Handling Methodology Every protocol must act as a self-validating system to ensure containment and personnel safety.

Step 1: Environmental Preparation

  • Conduct all handling inside a certified, well-ventilated chemical fume hood to prevent aerosol accumulation in the breathing zone[3][8].

  • Ensure the workspace is free of open flames, heat sources, or static discharge mechanisms due to the dust explosion potential[4].

Step 2: PPE Donning and Verification

  • Inspect NBR gloves for micro-tears or pinholes before use.

  • Don the flame-retardant lab coat, P1/N95 respirator, and safety goggles, ensuring a tight seal around the face[5][8].

Step 3: Weighing and Transfer

  • Use anti-static spatulas and weigh boats to transfer the compound. Transfer the material slowly to minimize the generation of airborne dust[3][5].

  • Critical Rule: If preparing aqueous solutions, always add the chemical to the water slowly. Never add water directly to the bulk material to avoid violent exothermic reactions[6].

Step 4: Immediate Decontamination

  • Post-transfer, wipe down the analytical balance and fume hood surfaces with a damp paper towel (using alcohol or water) to capture residual dust[3]. Do not use dry sweeping techniques.

4. Spill Management & Disposal Protocol In the event of a breach in containment, follow this step-by-step mitigation strategy:

Step 1: Isolation

  • Evacuate non-essential personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[3][6].

Step 2: Containment and Collection

  • Do NOT use a dry brush or compressed air, as this will disperse the combustible dust into the breathing zone[3][5].

  • Cover the spill with a damp absorbent pad or mechanically collect the solid using a spark-proof shovel or damp universal binder (e.g., diatomite)[3][5].

Step 3: Disposal

  • Place all collected material and contaminated PPE into a tightly sealed, chemically compatible container (e.g., high-density polyethylene)[6].

  • Label clearly as hazardous chemical waste. Do not allow the product to enter drains, sewers, or water courses, as it poses environmental hazards[3].

5. Operational Workflow Diagram

OperationalWorkflow Start 1. Hazard Assessment & Fume Hood Prep PPE 2. Don PPE (Nitrile, P1 Respirator) Start->PPE Handling 3. Anti-Static Weighing & Transfer PPE->Handling Spill Spill Occurred? Handling->Spill CleanUp 4a. Damp Mechanical Collection Spill->CleanUp Yes Dispose 4b. Seal in HDPE Waste Container Spill->Dispose No CleanUp->Dispose Decon 5. Surface Decon & Doff PPE Dispose->Decon

Figure 1: Step-by-step safety and spill response workflow for 2-(Adamantan-1-yl)propan-1-amine.

References

  • Safety Data Sheet: Adamantane , Chemos GmbH&Co.KG. Available at:

  • Safety Data Sheet: Adamantane , Carl ROTH. Available at:

  • 1-Adamantanemethylamine Safety Data Sheet , Santa Cruz Biotechnology. Available at:

  • Rimantadine (hydrochloride) - Safety Data Sheet , Cayman Chemical. Available at:

  • 2-(Adamantan-1-yl)propan-1-amine , Benchchem. Available at:

  • Rimantadine hydrochloride-SDS , MedChemExpress. Available at:

  • Adamantane 281-23-2 wiki , Guidechem. Available at:

© Copyright 2026 BenchChem. All Rights Reserved.